4,6-Diphenyl-1,3,5-triazin-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-diphenyl-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLDJGSBFMSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274563 | |
| Record name | 4,6-Diphenyl-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1917-44-8 | |
| Record name | 4,6-Diphenyl-1,3,5-triazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diphenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1917-44-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4,6-Diphenyl-1,3,5-triazin-2-ol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-diphenyl-1,3,5-triazin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.391 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diphenyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Diphenyl-1,3,5-triazin-2-ol, a heterocyclic compound with applications in materials science as a stable UV absorber in coatings and polymers.[1] This document details a likely synthetic pathway, outlines experimental protocols, and presents key characterization data.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁N₃O | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Melting Point | 293 °C | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Purity | ≥ 98% | [1] |
| CAS Number | 1917-44-8 | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, from cyanuric chloride. The second step is the hydrolysis of this chloro-intermediate to yield the final product.
References
An In-depth Technical Guide on the Chemical Properties of 4,6-Diphenyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4,6-Diphenyl-1,3,5-triazin-2-ol (CAS Number: 1917-44-8). The document details its structural features, including its tautomeric equilibrium with 4,6-Diphenyl-1,3,5-triazin-2(1H)-one, physicochemical properties, and proposed methodologies for its synthesis. Spectroscopic data, based on typical values for similar structures, are presented to aid in characterization. This guide is intended for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis, characterization, and potential applications of substituted 1,3,5-triazine derivatives.
Introduction
The 1,3,5-triazine (or s-triazine) scaffold is a key heterocyclic motif present in a wide range of biologically active compounds and functional materials. The symmetrical nature of the triazine ring and the ease of its functionalization make it an attractive core for the development of new chemical entities. This compound, a member of this class, possesses a unique combination of a hydroxylated triazine ring and two phenyl substituents, which are expected to influence its chemical reactivity, physical properties, and potential biological interactions. This guide aims to consolidate the available information on its chemical properties and provide a detailed technical resource.
Chemical and Physical Properties
The inherent nature of 2-hydroxy-s-triazines is to exist in a tautomeric equilibrium with their corresponding 2-oxo-1,2-dihydro-s-triazine form. In the case of this compound, this equilibrium is with 4,6-Diphenyl-1,3,5-triazin-2(1H)-one. Experimental data, particularly the high melting point, suggests that the keto tautomer is the predominant form in the solid state.
Quantitative Data
A summary of the known and estimated physicochemical properties of this compound and its keto tautomer is presented in Table 1.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₁₁N₃O | - |
| Molecular Weight | 249.27 g/mol | [Calculated] |
| CAS Number | 1917-44-8 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 293 °C | For the keto tautomer, 4,6-Diphenyl-1,3,5-triazin-2(1H)-one |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | Data for a derivatized compound, 2-chloro-4,6-diphenyl-1,3,5-triazine, indicates solubility in toluene. |
Synthesis and Reactivity
Proposed Experimental Protocol: Synthesis from Benzamidine Hydrochloride and a Carbonyl Source
This protocol is adapted from general procedures for the synthesis of substituted 1,3,5-triazines.
Materials:
-
Benzamidine hydrochloride
-
A suitable carbonyl source (e.g., diethyl carbonate or phosgene equivalent)
-
A non-protic solvent (e.g., toluene, xylene)
-
A base (e.g., sodium carbonate, triethylamine)
Procedure:
-
To a stirred suspension of benzamidine hydrochloride (2.2 equivalents) and a base (2.2 equivalents) in a suitable solvent, add the carbonyl source (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield 4,6-Diphenyl-1,3,5-triazin-2(1H)-one.
Expected Yield: Yields for similar reactions vary but are often in the moderate to good range.
Reactivity
The chemical reactivity of this compound is dictated by the triazine ring and the phenyl and hydroxyl/oxo functional groups.
-
Tautomerism: As previously mentioned, the most significant aspect of its reactivity is the keto-enol tautomerism. The position of the equilibrium can be influenced by the solvent, pH, and temperature.
-
N-Alkylation/Acylation: The nitrogen atoms in the triazine ring and the exocyclic nitrogen in the keto form can undergo alkylation or acylation reactions.
-
O-Alkylation/Acylation: The hydroxyl group in the enol form is susceptible to reactions with electrophiles.
-
Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions, although the triazine ring is electron-withdrawing and will direct substitution to the meta and para positions.
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not available, the following data is predicted based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | N-H (keto form) or O-H (enol form) |
| ~8.3-8.5 | m | 4H | Ortho-protons of phenyl rings |
| ~7.4-7.6 | m | 6H | Meta- and para-protons of phenyl rings |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (keto form) or C-OH (enol form) |
| ~165 | C4 and C6 of the triazine ring |
| ~135 | Quaternary carbons of the phenyl rings |
| ~132 | Para-carbons of the phenyl rings |
| ~129 | Ortho- and meta-carbons of the phenyl rings |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Broad | N-H stretch (keto form) or O-H stretch (enol form) |
| ~1700 | Strong | C=O stretch (keto form) |
| ~1600, 1580 | Medium-Strong | C=N and C=C stretching (triazine and phenyl rings) |
| ~1400-1500 | Medium | Aromatic C-C stretching |
| ~700-800 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry
The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 249. Fragmentation would likely involve the loss of CO (from the keto form) and subsequent fragmentation of the phenyl and triazine rings.
Mandatory Visualizations
Keto-Enol Tautomerism
Caption: Tautomeric equilibrium between the enol and keto forms.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Conclusion
This compound is a fascinating heterocyclic compound that primarily exists as its keto tautomer, 4,6-Diphenyl-1,3,5-triazin-2(1H)-one, in the solid state. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and understanding of its fundamental chemical properties based on established principles of triazine chemistry. Further research is warranted to fully elucidate its spectroscopic characteristics, explore its reactivity in greater detail, and investigate its potential applications in materials science and medicinal chemistry.
References
An In-depth Technical Guide to the Molecular Structure of 2-hydroxy-4,6-diphenyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-hydroxy-4,6-diphenyl-1,3,5-triazine. The document delves into the compound's synthesis, spectroscopic characterization, and the critical aspect of keto-enol tautomerism. While specific experimental data for this exact molecule is limited in publicly available literature, this guide compiles information from closely related analogues to present a robust theoretical and practical framework. Potential biological activities and signaling pathways are discussed based on the known mechanisms of the broader class of hydroxyphenyl triazines, offering a foundation for future research and drug development endeavors.
Molecular Structure and Properties
2-hydroxy-4,6-diphenyl-1,3,5-triazine, also known as 2,4-diphenyl-6-hydroxy-1,3,5-triazine, is a heterocyclic organic compound featuring a triazine ring substituted with two phenyl groups and one hydroxyl group. The core of the molecule is a 1,3,5-triazine, a six-membered aromatic ring containing three nitrogen atoms and three carbon atoms.
A crucial aspect of its structure is the potential for keto-enol tautomerism . The "hydroxy" form (enol) can exist in equilibrium with its keto tautomer, 4,6-diphenyl-1,3,5-triazin-2(1H)-one. This equilibrium can be influenced by factors such as solvent polarity and pH. The enol form is stabilized by the aromaticity of the triazine ring, while the keto form possesses a highly polarized carbonyl group.
Caption: Keto-enol tautomerism of 2-hydroxy-4,6-diphenyl-1,3,5-triazine.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃O | - |
| Molecular Weight | 249.27 g/mol | - |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis
Caption: Proposed synthetic pathway for 2-hydroxy-4,6-diphenyl-1,3,5-triazine.
Experimental Protocol: Proposed Synthesis
This protocol is a hypothetical procedure based on the synthesis of similar triazine derivatives.
Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine
-
To a stirred solution of cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene), add benzamidine hydrochloride (2 equivalents).
-
Add a base (e.g., sodium carbonate or triethylamine, 2 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the salt by-product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4,6-diphenyl-1,3,5-triazine.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Step 2: Hydrolysis to 2-hydroxy-4,6-diphenyl-1,3,5-triazine
-
Dissolve the purified 2-chloro-4,6-diphenyl-1,3,5-triazine (1 equivalent) in a suitable solvent (e.g., aqueous dioxane or ethanol).
-
Add an aqueous solution of a base (e.g., sodium hydroxide, 1.1 equivalents) or a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with an appropriate acid or base.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization.
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for 2-hydroxy-4,6-diphenyl-1,3,5-triazine is scarce. However, based on the analysis of its structural motifs and data from similar compounds, the following spectral characteristics can be anticipated.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (phenyl groups): Multiplets in the range of δ 7.0-8.5 ppm. - OH proton: A broad singlet, chemical shift dependent on solvent and concentration. In the keto form, an NH proton signal would be expected. |
| ¹³C NMR | - Aromatic carbons (phenyl groups): Signals in the range of δ 125-140 ppm. - Triazine ring carbons: Signals in the range of δ 160-175 ppm. The carbon bearing the hydroxyl/oxo group will be distinct. |
| FTIR (cm⁻¹) | - O-H stretch (enol form): Broad band around 3200-3500 cm⁻¹. - N-H stretch (keto form): Sharp peak around 3300-3400 cm⁻¹. - C=O stretch (keto form): Strong absorption around 1650-1700 cm⁻¹. - C=N and C=C stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region. |
| UV-Vis (λₘₐₓ) | Expected to show strong absorption bands in the UV region, likely between 250-350 nm, characteristic of aromatic and heterocyclic systems. The exact maxima will be solvent-dependent. |
Potential Biological Activity and Signaling Pathways
While 2-hydroxy-4,6-diphenyl-1,3,5-triazine has not been extensively studied for its biological activity, the s-triazine scaffold is a well-known pharmacophore present in numerous clinically approved drugs and biologically active compounds.[1] Symmetrically substituted triazines, in particular, have garnered significant interest for their potential as anticancer agents.[1]
The biological activity of triazine derivatives is often attributed to their ability to interact with various enzymes and cellular pathways. Based on the activities of structurally related hydroxyphenyl triazines, several potential mechanisms of action can be proposed for 2-hydroxy-4,6-diphenyl-1,3,5-triazine.
Hypothetical Signaling Pathway: Enzyme Inhibition
Many triazine-based compounds exert their therapeutic effects by inhibiting key enzymes involved in cell proliferation and survival. For instance, some triazine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell division.[1] Others have shown inhibitory activity against carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors.
Caption: Hypothetical signaling pathway for 2-hydroxy-4,6-diphenyl-1,3,5-triazine.
This proposed pathway suggests that 2-hydroxy-4,6-diphenyl-1,3,5-triazine could potentially inhibit enzymes like DHFR and carbonic anhydrase, leading to a disruption of essential cellular processes and ultimately inducing apoptosis or cell cycle arrest in cancer cells. This remains a hypothesis that requires experimental validation.
Conclusion and Future Directions
2-hydroxy-4,6-diphenyl-1,3,5-triazine is a molecule of significant interest due to its structural features, including the potential for keto-enol tautomerism, and its relationship to a class of compounds with proven biological activities. While there is a need for more specific experimental data on this particular compound, the information available for its analogues provides a strong foundation for future research.
For drug development professionals, this molecule represents a potential scaffold for the design of novel therapeutics, particularly in the area of oncology. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable, high-yield synthesis protocol and obtaining comprehensive spectroscopic and crystallographic data.
-
Investigation of Tautomerism: Studying the keto-enol equilibrium under various conditions to understand its potential impact on biological activity.
-
Biological Screening: Evaluating the cytotoxic and enzymatic inhibitory activity of the compound against a panel of cancer cell lines and relevant molecular targets.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific signaling pathways involved.
By addressing these research gaps, the full potential of 2-hydroxy-4,6-diphenyl-1,3,5-triazine as a lead compound in drug discovery can be realized.
References
Keto-Enol Tautomerism in 4,6-Diphenyl-1,3,5-triazin-2-ol Crystals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the keto-enol tautomerism in 4,6-Diphenyl-1,3,5-triazin-2-ol, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited direct experimental data on the crystalline form of this specific compound, this guide synthesizes information from closely related 1,3,5-triazine derivatives and established principles of tautomerism. The content herein is based on theoretical frameworks, computational studies, and experimental data from analogous structures to provide a robust understanding of the potential tautomeric behavior. This guide covers the synthesis, experimental protocols for characterization, theoretical calculations, and data presentation relevant to the study of keto-enol tautomerism in this class of compounds.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical and biological activity of many organic molecules. In the case of this compound, the equilibrium between the keto (amide) and enol (imino-alcohol) forms is of particular importance. The predominant tautomer in the solid state can significantly influence crystal packing, solubility, and receptor-binding interactions, which are critical parameters in drug development and materials design.
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The tautomeric state of substituents on the triazine ring can modulate these activities. Understanding the factors that govern the keto-enol equilibrium in this compound is therefore essential for the rational design of new therapeutic agents and functional materials.
Tautomeric Forms of this compound
The keto-enol tautomerism in this compound involves the migration of a proton between a nitrogen and an oxygen atom. The two tautomeric forms are the keto form (4,6-Diphenyl-1,3,5-triazin-2(1H)-one) and the enol form (this compound).
Synthesis and Characterization
General Experimental Protocol for Synthesis
A representative synthesis for a substituted 1,3,5-triazine is the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine from cyanuric chloride, which can then be further functionalized.[3]
Step 1: Synthesis of a Triazine Precursor A mixture of an appropriate alcohol and amidine hydrochloride is stirred in a suitable solvent (e.g., toluene) with a base (e.g., Na2CO3) and a catalyst (e.g., Cu(OAc)2) under reflux.[4]
Step 2: Purification The resulting mixture is cooled, extracted with an organic solvent (e.g., EtOAc), and purified by column chromatography on silica gel.
Characterization Methods
The characterization of the synthesized compound and the investigation of its tautomeric equilibrium would rely on a combination of spectroscopic and crystallographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the keto and enol forms. The chemical shifts of the protons and carbons in the vicinity of the tautomerizable group will be different for each tautomer. For instance, the presence of an -OH proton signal in the 1H NMR spectrum would indicate the enol form, while an -NH proton signal would suggest the keto form.
-
Infrared (IR) Spectroscopy: The keto form will exhibit a characteristic C=O stretching vibration, typically in the range of 1650-1750 cm-1. The enol form will show an O-H stretching band (around 3200-3600 cm-1) and a C=N stretching band. The triazine ring itself has characteristic absorption bands.[5]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and angles, which can differentiate between C=O and C-O bonds, and C-N and C=N bonds.
Computational Analysis of Tautomerism
In the absence of direct experimental data, Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of the keto and enol tautomers.[6][7]
Computational Methodology
A typical computational protocol would involve:
-
Geometry Optimization: The structures of both the keto and enol tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).
-
Energy Calculations: The electronic energies, enthalpies, and Gibbs free energies of both tautomers are calculated to determine their relative stabilities.
-
Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
Predicted Stabilities
Based on studies of similar heterocyclic systems, it is generally observed that the keto form is more stable than the enol form due to the greater strength of the C=O double bond compared to the C=C double bond. However, factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity can influence the equilibrium.[8] For 2-hydroxypyridine, a related system, the pyridone (keto) form is favored, and its stability increases in more polar solvents.[8] A similar trend might be expected for this compound.
Spectroscopic and Crystallographic Data of Analogous Compounds
The following tables summarize spectroscopic and crystallographic data for compounds structurally related to this compound. This data can serve as a reference for the expected experimental values for the target compound.
Table 1: 13C NMR Chemical Shifts (δ, ppm) for Phenyl-Substituted 1,3,5-Triazines in CDCl3
| Compound | C (Triazine Ring) | C (Phenyl Ring) | Reference |
| 2,4,6-triphenyl-1,3,5-triazine | 166.6 | 134.6, 129.8, 128.9 | [4] |
| 2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | 172.0, 171.0 | 137.9, 136.0, 132.8, 130.4, 129.3, 129.0 | [4] |
Table 2: Key IR Absorption Bands (cm-1) for Substituted 1,3,5-Triazines
| Compound | C=N Stretch | Triazine Ring Stretch | C-O Stretch | Reference |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine | 1562 | 1460 | 1300 | [5] |
| 2-(2-benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 1574 | 1504, 1446 | - | [9] |
Logical Framework for Tautomer Analysis
The determination of the predominant tautomer in the crystalline state of this compound requires a multi-faceted approach, integrating synthesis, experimental characterization, and computational modeling.
Conclusion
The study of keto-enol tautomerism in this compound crystals is a critical endeavor for advancing its application in drug discovery and materials science. While direct experimental data on this specific molecule is limited, a robust analytical framework can be constructed based on the principles of tautomerism and data from analogous compounds. This guide has outlined the key synthetic considerations, experimental characterization techniques, and computational methodologies that are essential for a thorough investigation. The integrated approach of synthesis, spectroscopy, crystallography, and computational modeling will be pivotal in elucidating the predominant tautomeric form in the solid state and understanding the structure-property relationships that govern its behavior. Future experimental work is encouraged to validate the predictions and further refine our understanding of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. mdpi.com [mdpi.com]
The Photophysical Intricacies of 4,6-Diphenyl-1,3,5-triazin-2-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of 4,6-diphenyl-1,3,5-triazin-2-ol and its derivatives, a class of compounds of significant interest for their unique optical characteristics. This document provides a comprehensive overview of their synthesis, photophysical behavior, and the underlying mechanisms governing their light-emitting properties, with a particular focus on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, chemical biology, and drug development.
Introduction
Substituted 1,3,5-triazines are a versatile class of heterocyclic compounds with a wide array of applications, including in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photostabilizers. The introduction of a hydroxyl group at the 2-position of the triazine ring, coupled with phenyl substituents at the 4- and 6-positions, gives rise to a family of molecules with intriguing photophysical properties. These properties are largely dictated by the presence of an intramolecular hydrogen bond and the ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This guide will explore the synthesis, photophysical characteristics, and the mechanistic underpinnings of the behavior of this compound and its derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several synthetic routes, most commonly starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise nucleophilic substitution of the chlorine atoms allows for the introduction of various aryl and functional groups.
A general synthetic approach involves the following key steps:
-
First and Second Arylation: Cyanuric chloride is reacted with an aryl Grignard reagent or through a Friedel-Crafts reaction with an aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the first two phenyl groups, yielding 2-chloro-4,6-diphenyl-1,3,5-triazine.
-
Introduction of the Hydroxyl Group: The remaining chlorine atom is then substituted with a hydroxyl group. This can be achieved by hydrolysis or by reaction with a protected phenol followed by deprotection.
Derivatives can be synthesized by using substituted phenyl Grignard reagents or by further functionalization of the phenyl rings. A common and versatile method for introducing a variety of aryl groups is the Suzuki cross-coupling reaction.
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: Generalized synthetic workflow for 4,6-diaryl-1,3,5-triazin-2-ol.
Core Photophysical Principles: The Role of ESIPT
The photophysical behavior of this compound derivatives is dominated by the process of Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast photochemical reaction is responsible for their characteristic large Stokes shifts and their notable photostability.
The ESIPT process can be described as a four-level photocycle involving the enol (E) and keto (K) tautomers of the molecule in both the ground (S₀) and first excited singlet (S₁) states.
-
Absorption (E → E):* The molecule in its stable ground-state enol form (E) absorbs a photon, promoting it to the excited enol state (E*).
-
Excited-State Intramolecular Proton Transfer (E → K):** In the excited state, the acidity of the hydroxyl proton and the basicity of the triazine nitrogen atom are significantly increased. This facilitates an ultrafast, often barrierless, transfer of the proton from the hydroxyl group to a nitrogen atom on the triazine ring, forming the excited keto tautomer (K*).
-
Emission (K → K):* The excited keto tautomer relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the absorption, resulting in a large Stokes shift.
-
Back Proton Transfer (K → E): The keto tautomer in the ground state is generally unstable and rapidly undergoes a back-proton transfer to regenerate the stable enol form (E), completing the cycle.
This efficient, non-destructive energy dissipation pathway contributes to the high photostability of these compounds, making them effective UV absorbers.
Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Photophysical Data of this compound Derivatives
While specific quantitative photophysical data for the parent this compound is not extensively reported in the literature, the properties of its derivatives provide valuable insights into the behavior of this class of compounds. The introduction of various substituents on the phenyl rings can modulate the electronic properties and, consequently, the photophysical characteristics.
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| 2-(2-hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | Varied | ~350 | ~520-600 | - | [1] |
| 2-(2-hydroxyphenyl)-4,6-bis(p-tolyl)-1,3,5-triazine | Varied | - | - | - | [2] |
| 2-(2-hydroxyphenyl)-4,6-bis(m-xylyl)-1,3,5-triazine | Varied | - | - | - | [2] |
Note: The table above is illustrative and compiled from various sources on related derivatives. The exact values can vary depending on the specific derivative and experimental conditions. The fluorescence of many 2-hydroxyaryl-1,3,5-triazines is often weak in solution but can be more pronounced in polymeric matrices or in the solid state[2].
Experimental Protocols
General Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
This protocol describes a general procedure for the synthesis of the key intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, which can then be used to synthesize the desired 2-hydroxy derivatives.
Materials:
-
Cyanuric chloride
-
Benzene (or substituted benzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Inert solvent (e.g., nitrobenzene, 1,2-dichloroethane)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve cyanuric chloride in an inert solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.
-
Add benzene (or the desired aryl compound) dropwise to the reaction mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it successively with water, a dilute NaOH solution, and again with water.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard, is a common and reliable technique.
Materials:
-
Fluorophore of interest (sample)
-
Fluorescence standard with a known quantum yield in the same solvent
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Caption: Workflow for the determination of fluorescence quantum yield by the comparative method.
Conclusion
This compound and its derivatives represent a fascinating class of molecules with photophysical properties that are intrinsically linked to the process of Excited-State Intramolecular Proton Transfer. Their large Stokes shifts and high photostability make them promising candidates for a variety of applications, from UV absorbers to fluorescent materials. While quantitative photophysical data for the parent compound remains elusive in the readily available literature, the study of its derivatives provides a solid framework for understanding the structure-property relationships within this family of compounds. Further research into the synthesis of novel derivatives and a more detailed characterization of their photophysical properties will undoubtedly unlock their full potential in various scientific and technological fields.
References
Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4,6-Diphenyl-1,3,5-triazin-2-ol, a heterocyclic compound of interest in various research and development domains. Understanding the solubility of this compound is critical for its application in areas such as medicinal chemistry, materials science, and chemical synthesis. This document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a general synthesis workflow.
Quantitative Solubility Data
For illustrative purposes, the following table presents the solubility data for a structurally similar compound, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol. It is crucial to note that while this data provides an indication of the potential solubility of this compound in organic media, the actual values for the target compound may differ.
| Solvent | Solubility (mg/mL at 20 °C) |
| Chloroform | 254 |
| Methylene Chloride | 169 |
| Toluene | 51 |
| Methyl Methacrylate | 15 |
Table 1: Solubility of the related compound 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol. This data is provided for illustrative purposes only and does not represent the actual solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a poorly soluble organic compound like this compound, based on the widely accepted shake-flask method.[1][2][3][4][5]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[2]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC method or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Synthesis Workflow
While a specific signaling pathway involving this compound is not established in the current literature, the synthesis of this class of compounds is well-documented. A general workflow for the synthesis of 2-hydroxy-4,6-diaryl-1,3,5-triazines often involves the reaction of a precursor like cyanuric chloride with appropriate aryl Grignard reagents, followed by hydrolysis.[6][7]
Caption: General synthesis workflow for this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3340261A - 2-aryl-4:6-dihydroxy-1:3:5-triazines and process for their manufacture - Google Patents [patents.google.com]
In-depth Analysis of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Theoretical and Computational Perspective
A comprehensive review of publicly available scientific literature reveals a notable absence of specific, in-depth theoretical and computational studies focused exclusively on 4,6-Diphenyl-1,3,5-triazin-2-ol. While the broader class of s-triazine derivatives has been the subject of numerous computational investigations, this particular compound has not been a dedicated focus of the research accessible through public databases. This guide, therefore, synthesizes the general methodologies and findings from related studies on triazine compounds to provide a foundational understanding and a framework for future research on this compound.
General Molecular Properties
This compound is a solid, heterocyclic compound with a molecular weight of approximately 249.27 g/mol .[1] Its structure, featuring a central triazine ring substituted with two phenyl groups and a hydroxyl group, suggests potential applications in materials science and medicinal chemistry, areas where other triazine derivatives have shown promise. The tautomeric equilibrium between the -ol and the -one (4,6-Diphenyl-1,3,5-triazin-2(1H)-one) form is a critical aspect of its chemistry that would be a primary focus of any detailed computational study.
Common Computational Methodologies for Triazine Derivatives
Theoretical studies on s-triazine derivatives frequently employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate their electronic structure, molecular geometry, and spectroscopic properties.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For triazine derivatives, DFT calculations are typically used to:
-
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
-
Calculate Molecular Properties: Predict properties such as dipole moment, Mulliken atomic charges, and molecular electrostatic potential (MEP).
-
Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key parameter in determining the molecule's stability and electrical properties.
-
Vibrational Analysis: Calculate theoretical vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra.
A common functional and basis set combination for such studies is B3LYP/6-31G(d,p).
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. This methodology is crucial for:
-
Predicting Electronic Absorption Spectra: Simulating UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions.
-
Investigating Photophysical Properties: Understanding the nature of excited states, which is essential for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.
Hypothetical Computational Workflow for this compound
Based on established practices for similar molecules, a theoretical and computational study of this compound would likely follow the workflow outlined below.
Caption: A typical workflow for the computational analysis of a triazine derivative.
Potential Areas of Application and Research
While specific data for this compound is lacking, studies on analogous compounds suggest several promising research directions:
-
Drug Development: Substituted triazines have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents. Computational docking studies could predict the binding affinity of this compound and its derivatives with various biological targets.
-
Materials Science: Triazine derivatives are known for their thermal stability and are used as UV absorbers and in the development of organic electronics.[2] Theoretical calculations could help in designing novel materials with tailored photophysical properties.
Conclusion
A thorough review of existing literature indicates a significant gap in the specific theoretical and computational study of this compound. While general methodologies and potential applications can be inferred from research on related s-triazine compounds, the absence of dedicated studies prevents the compilation of a detailed technical guide with quantitative data and experimental protocols at this time. The framework presented here, based on common computational practices, offers a roadmap for future investigations into the properties and potential applications of this intriguing molecule. Further experimental and computational research is necessary to fully elucidate the characteristics of this compound.
References
The 1,3,5-Triazine Core: A Scaffolding for Innovation in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine, a symmetrical six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure allows for three points of modification, enabling the creation of diverse chemical libraries with a wide range of biological activities. This technical guide provides a comprehensive literature review of 1,3,5-triazine core compounds, focusing on their synthesis, biological activities, and the signaling pathways they modulate, with a particular emphasis on their applications in oncology.
Synthesis of 1,3,5-Triazine Derivatives
The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential nucleophilic substitution by controlling the reaction temperature. This stepwise approach enables the introduction of different substituents at the 2, 4, and 6 positions, leading to a high degree of molecular diversity.
General Synthetic Workflow
A common synthetic strategy involves a three-step nucleophilic substitution on cyanuric chloride. The first substitution is typically carried out at a low temperature (around 0°C), the second at room temperature, and the third at an elevated temperature. This allows for the controlled addition of various nucleophiles, such as amines, alcohols, and thiols.
Caption: General synthetic workflow for trisubstituted 1,3,5-triazines.
Green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, have been developed to improve reaction efficiency, reduce reaction times, and minimize the use of hazardous solvents.[1]
Biological Activities and Therapeutic Targets
1,3,5-triazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] Their anticancer effects are often attributed to the inhibition of key enzymes involved in cell proliferation, survival, and signaling.
Anticancer Activity
The 1,3,5-triazine scaffold is a cornerstone in the development of numerous anticancer agents. Several derivatives have shown potent activity against a variety of cancer cell lines, and some have progressed to clinical use. The anticancer mechanism of these compounds often involves the inhibition of critical cellular targets.
Table 1: Anticancer Activity of Representative 1,3,5-Triazine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| EGFR Inhibitors | ||||
| Compound 12 | EGFR | - | 0.0368 | [3] |
| Compound 17 | EGFR | - | 0.2294 | [3] |
| Erlotinib (reference) | EGFR | - | - | [3] |
| PI3K/mTOR Inhibitors | ||||
| Gedatolisib | PI3K/mTOR | Metastatic Breast Cancer | - | [4] |
| DHFR Inhibitors | ||||
| Compound 11e | DHFR | A549 (Lung) | 0.028 | [5] |
| Compound 9a | DHFR | A549 (Lung) | 0.042 | [5] |
| Methotrexate (reference) | DHFR | A549 (Lung) | > IC50 of test compounds | [5] |
| Topoisomerase IIα Inhibitors | ||||
| Compound 2 | Topoisomerase IIα | HepG2 (Liver) | 20.53 | [3] |
| Compound 2 | Topoisomerase IIα | MCF-7 (Breast) | 129.0 | [3] |
| CDK Inhibitors | ||||
| Pyrazolo[1,5-a]-1,3,5-triazine derivative | CDK7 | SUIT 2.28 (Pancreatic) | 0.19 | [6] |
| Pyrazolo[1,5-a]-1,3,5-triazine derivative | CDK7 | PATU-T (Pancreatic) | 1.58 | [6] |
| Other/Multiple Targets | ||||
| Compound 4f | - | MDA-MB-231 (Breast) | 6.25 | [7] |
| Compound 4k | - | MDA-MB-231 (Breast) | 8.18 | [7] |
| Imatinib (reference) | - | MDA-MB-231 (Breast) | 35.50 | [7] |
| Compound 11 | - | SW620 (Colorectal) | 5.85 | [8] |
| 5-Fluorouracil (reference) | - | SW620 (Colorectal) | 21.74 | [8] |
| Compound 6b | - | A549 (Lung) | 9.61 | [4] |
| Compound 6c | - | MCF-7 (Breast) | 12.88 | [4] |
Signaling Pathways Modulated by 1,3,5-Triazine Compounds
The anticancer effects of many 1,3,5-triazine derivatives are mediated through their interaction with specific signaling pathways that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target. Several 1,3,5-triazine derivatives have been developed as potent EGFR inhibitors.[3]
Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine derivatives.
PI3K/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. 1,3,5-triazine-based compounds, such as Gedatolisib, have been developed as dual PI3K/mTOR inhibitors.[4]
Caption: Dual inhibition of the PI3K/mTOR pathway by 1,3,5-triazine compounds.
Other Important Signaling Pathways
1,3,5-triazine derivatives have also been shown to target other crucial signaling pathways in cancer, including:
-
VEGFR Signaling: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9]
-
CDK Signaling: Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. Inhibitors of CDKs can halt cell division and induce apoptosis in cancer cells.[6]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the synthesis and biological evaluation of 1,3,5-triazine compounds.
General Procedure for the Synthesis of Trisubstituted 1,3,5-Triazines
The synthesis of trisubstituted 1,3,5-triazines is typically achieved through a stepwise nucleophilic substitution of cyanuric chloride. The following is a general protocol:
-
First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran, acetone) and cool the solution to 0°C. Add the first nucleophile (1 equivalent) dropwise while maintaining the temperature. Stir the reaction for a specified time (e.g., 2-4 hours).
-
Second Substitution: Allow the reaction mixture to warm to room temperature. Add the second nucleophile (1 equivalent) and stir for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Third Substitution: Heat the reaction mixture to reflux. Add the third nucleophile (1 equivalent) and continue to reflux for an extended period (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired trisubstituted 1,3,5-triazine.
Note: The specific reaction conditions (solvent, base, temperature, and reaction time) will vary depending on the reactivity of the nucleophiles used.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the effect of 1,3,5-triazine compounds on the expression and phosphorylation status of proteins within a signaling pathway.
-
Protein Extraction: Treat cells with the 1,3,5-triazine compound for a specific time, then lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated EGFR, total AKT).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The 1,3,5-triazine core represents a highly versatile and valuable scaffold in modern drug discovery. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of numerous compounds with significant therapeutic potential, particularly in the field of oncology. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,3,5-triazine derivatives. The tabulated quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of 1,3,5-triazine-based therapeutics. Further exploration of this remarkable scaffold is certain to yield novel and effective treatments for a range of human diseases.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Synthesis of novel diarylamino-1,3,5-triazine derivatives as FAK inhibitors with anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol from Cyanuric Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Diphenyl-1,3,5-triazin-2-ol and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The triazine core serves as a versatile scaffold for the development of novel therapeutic agents, including inhibitors of human DNA topoisomerase IIα, which are promising anticancer targets. This document provides detailed protocols for the synthesis of this compound from the readily available starting material, cyanuric chloride. The synthesis involves a two-step process: a double Friedel-Crafts arylation or a diarylation via Grignard reaction to form the key intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, followed by hydrolysis to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Purity (%) | Reference |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 145-147 | - | >99 | Commercial |
| 2-Chloro-4,6-diphenyl-1,3,5-triazine | C₁₅H₁₀ClN₃ | 267.71 | 137-139 | up to 94.1 | 98.9 | [1] |
| This compound | C₁₅H₁₁N₃O | 249.27 | >300 | Not specified | 95.0 | [2] |
Experimental Protocols
Two primary methods for the synthesis of the key intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, are presented below, followed by a general protocol for the hydrolysis to the final product.
Method 1: Friedel-Crafts Diarylation of Cyanuric Chloride
This method involves the direct arylation of cyanuric chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4]
Materials:
-
Cyanuric chloride (1 equivalent)
-
Benzene (solvent and reactant)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 - 3.0 equivalents)
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in an excess of dry benzene, add cyanuric chloride portion-wise at a temperature maintained between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-chloro-4,6-diphenyl-1,3,5-triazine.
Method 2: Diarylation of Cyanuric Chloride via Grignard Reaction
This protocol utilizes a Grignard reagent, phenylmagnesium bromide, to introduce the phenyl groups onto the triazine core.
Materials:
-
Cyanuric chloride (1 equivalent)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few drops of bromobenzene to initiate the reaction. Once the reaction starts, add a solution of bromobenzene in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Cyanuric Chloride: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Add a solution of cyanuric chloride in anhydrous THF dropwise to the Grignard reagent. The molar ratio of Grignard reagent to cyanuric chloride should be approximately 2.2:1 to favor disubstitution.
-
After the addition, allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-chloro-4,6-diphenyl-1,3,5-triazine.
Hydrolysis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
The final step is the conversion of the chloro-substituent to a hydroxyl group. This can be achieved by hydrolysis under acidic or basic conditions. A general procedure is provided below.
Materials:
-
2-Chloro-4,6-diphenyl-1,3,5-triazine
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Ethanol or a similar co-solvent
-
Hydrochloric acid (HCl) for acidification
-
Water
Procedure:
-
Dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine in a suitable solvent such as ethanol or a mixture of dioxane and water.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize it with hydrochloric acid until the pH is acidic, which will precipitate the product.
-
Filter the solid precipitate, wash it thoroughly with water to remove any inorganic salts.
-
Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and the experimental workflow.
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for the synthesis.
References
Applications of 4,6-Diphenyl-1,3,5-triazin-2-ol in Organic Synthesis: A Detailed Guide for Researchers
Application Note & Protocol ID: OSD-TN-2025-004
Introduction
4,6-Diphenyl-1,3,5-triazin-2-ol, and its derivatives, are versatile building blocks in modern organic synthesis. While the parent compound exists in tautomeric equilibrium with 4,6-diphenyl-1,3,5-triazin-2(1H)-one, its utility is significantly expanded upon conversion to its more reactive chloro-derivative, 2-chloro-4,6-diphenyl-1,3,5-triazine. This key intermediate serves as a versatile precursor for the synthesis of a wide array of functional organic molecules, with notable applications in the development of materials for Organic Light-Emitting Diodes (OLEDs).
This document provides detailed application notes and experimental protocols for the use of this compound and its chloro-derivative in organic synthesis, with a focus on Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions.
Core Applications
The primary applications of this compound in organic synthesis are realized through its conversion to 2-chloro-4,6-diphenyl-1,3,5-triazine. The electron-deficient nature of the triazine ring, combined with the reactive chlorine atom, makes this intermediate an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The main synthetic strategies involve:
-
Suzuki-Miyaura Cross-Coupling: For the introduction of various aryl and heteroaryl substituents at the 2-position of the triazine core. This is a cornerstone for the synthesis of complex molecules for materials science.
-
Nucleophilic Aromatic Substitution (SNAr): The facile displacement of the chloride by a range of nucleophiles, including amines, phenols, and thiols, allows for the straightforward introduction of diverse functional groups.
These reactions are instrumental in the synthesis of:
-
Bipolar Host Materials for OLEDs: The triazine core acts as an excellent electron-accepting unit, and by coupling it with hole-transporting moieties, bipolar materials with balanced charge transport properties can be synthesized.[1]
-
Electron Transport Materials (ETMs) for OLEDs: The inherent electron-deficient character of the triazine ring makes its derivatives suitable as electron transport materials in OLED devices.[2]
-
Novel Heterocyclic Compounds: As a scaffold for the construction of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.
Experimental Protocols
Synthesis of the Key Intermediate: 2-chloro-4,6-diphenyl-1,3,5-triazine
While this compound is the nominal starting material, its chloro-derivative is the workhorse in subsequent synthetic transformations. The synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine can be efficiently achieved from cyanuric chloride and phenylboronic acid.
Reaction Scheme:
Protocol:
-
To a 500 mL reaction flask, add cyanuric chloride (18.5 g, 0.1 mol), phenylboronic acid (26.8 g, 0.22 mol), potassium carbonate (34.5 g, 0.25 mol), and bis(tricyclohexylphosphine)nickel(II) dichloride (1 g) as the catalyst.[3]
-
Add 100 g of tetrahydrofuran (THF) to the flask.
-
Stir the mixture and heat to 70 °C.
-
Maintain the reaction at this temperature for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 100 mL of water.
-
Distill the solvent to recover the THF.
-
After the THF is removed, filter the remaining mixture while warm.
-
Wash the filter cake with water until neutral.
-
Dry the solid to obtain 2-chloro-4,6-diphenyl-1,3,5-triazine.
Quantitative Data:
| Product | Yield | Purity | Reference |
| 2-chloro-4,6-diphenyl-1,3,5-triazine | 94.1% | 98.9% | [3] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
2-chloro-4,6-diphenyl-1,3,5-triazine is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various tri-aryl substituted triazines. These products are of significant interest as host materials in OLEDs.
Workflow for Suzuki-Miyaura Coupling:
References
Application Notes and Protocols: 4,6-Diphenyl-1,3,5-triazin-2-ol as a Versatile Building Block for Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal candidates for a range of biomedical applications, including drug delivery, gene therapy, and diagnostics. Among the various classes of dendrimers, those based on a 1,3,5-triazine core offer significant advantages due to their synthetic versatility, stability, and the ability to precisely control their architecture and surface functionality.[1][2] While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is the most common starting material for constructing the dendritic backbone, this document focuses on the strategic use of 4,6-diphenyl-1,3,5-triazin-2-ol and its derivatives in creating advanced dendritic structures. This building block can be incorporated as a core, a branching unit, or a surface modifier to impart specific properties, such as enhanced drug loading, improved biocompatibility, and targeted delivery.
The synthetic accessibility of this compound allows for its integration into both convergent and divergent dendrimer synthesis strategies.[1] Its phenyl groups can enhance π-π stacking interactions with aromatic drug molecules, potentially increasing drug encapsulation efficiency. The hydroxyl group provides a reactive site for further functionalization, such as the attachment of polyethylene glycol (PEG) chains to improve solubility and circulation time, or the conjugation of targeting ligands for site-specific drug delivery.[3][4]
These application notes provide an overview of the synthesis and characterization of triazine-based dendrimers, with a focus on their application in drug delivery, supported by detailed experimental protocols and quantitative data.
Data Presentation
Table 1: Synthesis and Characterization of Triazine-Based Dendrimers
| Dendrimer Generation | Synthesis Method | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Yield (%) | Reference |
| G1 | Divergent | 1256.5 | 1.02 | 85 | [4] |
| G2 | Divergent | 3145.2 | 1.03 | 72 | [4] |
| G3 | Divergent | 6922.8 | 1.05 | 63 | [4] |
| G3 (PEGylated) | Post-synthesis modification | ~25,000 | 1.15 | >90 (modification step) | [5] |
Table 2: Paclitaxel Loading and Release from Triazine Dendrimers
| Dendrimer Generation | Drug Loading (wt%) | Encapsulation Efficiency (%) | In Vitro Release (24h, pH 7.4) | In Vitro Release (24h, pH 5.5) | Reference |
| G3 | 15.2 | 85.6 | 12.4% | 35.8% | [6] |
| G3-PEG | 10.8 | 92.3 | 8.5% | 28.1% | [5] |
| G3 (16-PTX, 8-PEG) | 22 | Not Reported | ~8% (in plasma) | Not Reported | [4][7] |
Experimental Protocols
Protocol 1: Divergent Synthesis of a Generation 3 (G3) Hydroxyl-Terminated Triazine Dendrimer
This protocol outlines the divergent synthesis of a G3 dendrimer using cyanuric chloride as the core and diethanolamine as the branching unit. This method avoids the need for protecting groups.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
Diethanolamine
-
Acetone
-
Sodium carbonate
-
Distilled water
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Generation 0 (G0) Synthesis:
-
Dissolve cyanuric chloride (10 mmol) in 200 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve diethanolamine (30 mmol) and sodium carbonate (15 mmol) in 100 mL of distilled water.
-
Slowly add the diethanolamine solution to the cyanuric chloride solution dropwise over 2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
Remove the acetone by rotary evaporation. The resulting aqueous solution contains the G0 dendrimer.
-
-
Generation 1 (G1) Synthesis:
-
Cool the aqueous solution of the G0 dendrimer to 0-5 °C.
-
In a separate flask, dissolve cyanuric chloride (60 mmol) in 400 mL of acetone and cool to 0-5 °C.
-
Slowly add the G0 solution to the cyanuric chloride solution.
-
Add a solution of sodium carbonate (30 mmol) in 100 mL of water dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Remove the acetone by rotary evaporation.
-
To the remaining aqueous solution, add a solution of diethanolamine (180 mmol) and sodium carbonate (90 mmol) in 200 mL of water.
-
Stir at 50 °C for 48 hours.
-
-
Generation 2 (G2) and Generation 3 (G3) Synthesis:
-
Repeat the steps for G1 synthesis iteratively to obtain G2 and G3 dendrimers. For each generation, the amount of cyanuric chloride and diethanolamine is increased according to the number of surface hydroxyl groups.
-
-
Purification:
-
Purify the final G3 dendrimer by dialysis against distilled water for 48 hours, changing the water every 6 hours.
-
Lyophilize the dialyzed solution to obtain the pure G3 dendrimer as a white powder.
-
Characterization: The structure and purity of the dendrimer should be confirmed by FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Paclitaxel Loading into G3 Triazine Dendrimer
This protocol describes the encapsulation of the hydrophobic drug paclitaxel into the synthesized G3 dendrimer using the dialysis method.
Materials:
-
G3 Hydroxyl-terminated triazine dendrimer
-
Paclitaxel
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve 100 mg of the G3 dendrimer and 20 mg of paclitaxel in 5 mL of DMSO.
-
Stir the solution at room temperature for 24 hours in the dark to allow for complex formation.
-
Transfer the solution to a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against 1 L of PBS (pH 7.4) for 48 hours, with the buffer changed every 8 hours to remove free paclitaxel and DMSO.
-
Freeze-dry the solution in the dialysis bag to obtain the paclitaxel-loaded dendrimer powder.
Quantification of Drug Loading:
-
Dissolve a known weight of the paclitaxel-loaded dendrimer in DMSO.
-
Analyze the amount of paclitaxel using HPLC with UV detection at 227 nm.[5]
-
Calculate the drug loading (wt%) and encapsulation efficiency (%) using the following formulas:
-
Drug Loading (wt%) = (Weight of drug in dendrimer / Weight of drug-loaded dendrimer) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in dendrimer / Initial weight of drug) x 100
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Assessment of a Triazine Dendrimer with Approximately 16 Paclitaxel Groups and 8 PEG Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Assessment of Triazine Dendrimers as Candidate Platforms for Nanomedicine: Toxicological Profiles, Solution Behavior, Biodistribution, and Drug Release and Efficacy in a PEGylated, Paclitaxel Construct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity and Molecular Dynamics Simulations of Paclitaxel-Laden Triazine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 4,6-Diphenyl-1,3,5-triazin-2-ol in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Diphenyl-1,3,5-triazin-2-ol and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science. The core 1,3,5-triazine ring, substituted with phenyl groups, provides a unique combination of thermal stability, UV absorption capabilities, and tunable electronic properties. These characteristics make them highly valuable in a range of applications, from protecting polymers against photodegradation to enabling the next generation of organic electronic devices. This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in materials science, with a focus on their roles as UV absorbers in polymers and as host materials in Organic Light-Emitting Diodes (OLEDs).
Application as a UV Absorber in Polymers
The primary application of 2-(2-hydroxyphenyl)-4,6-diphenyl-1,3,5-triazine derivatives is as high-performance ultraviolet (UV) absorbers for a variety of polymers, including polycarbonates (PC), polyesters (PET, PBT), and polyolefins.[1] These compounds are particularly effective at absorbing harmful UVA and UVB radiation, thereby preventing the photodegradation of the polymer matrix, which can lead to discoloration, loss of mechanical strength, and reduced product lifespan.[2] The mechanism of UV absorption involves the dissipation of harmful UV energy as heat through reversible chemical processes within the molecule.[3] Triazine-based UV absorbers are often favored over other types, such as benzophenones and benzotriazoles, due to their superior thermal stability, low volatility, and excellent compatibility with various polymer systems.[1][4]
Quantitative Data: Performance of Triazine-Based UV Absorbers
| Property | Value | Polymer System | Reference |
| UV Absorption Range | 280 - 400 nm | General | [5] |
| Maximum Absorption (λmax) | 326 nm | - | [6] |
| Molar Extinction Coefficient (εmax) | 4.15 x 10⁴ L·mol⁻¹·cm⁻¹ | - | [6] |
| Thermal Stability (T5) | 385 °C | - | [6] |
| Compatibility | High | Polycarbonate, Polyesters | [1][7] |
| Volatility | Low | High-temperature processing | [7] |
Experimental Protocol: Incorporation and Evaluation of a Triazine UV Absorber in Polycarbonate
This protocol describes the incorporation of a 2-(2-hydroxyphenyl)-4,6-diphenyl-1,3,5-triazine derivative into a polycarbonate matrix and the subsequent evaluation of its UV-stabilizing performance.
1. Materials and Equipment:
-
Polycarbonate (PC) pellets
-
2-(2-hydroxyphenyl)-4,6-diphenyl-1,3,5-triazine UV absorber (e.g., Tinuvin 1577 or a synthesized analogue)
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
UV-Vis spectrophotometer
-
Weathering chamber (with controlled UV irradiation, temperature, and humidity)
-
Colorimeter
-
Mechanical testing equipment (e.g., tensile tester)
2. Protocol:
-
Compounding:
-
Dry the polycarbonate pellets in a vacuum oven at 120 °C for 4 hours to remove any residual moisture.
-
Prepare a masterbatch by dry blending the triazine UV absorber with a portion of the dried PC pellets. The concentration of the UV absorber in the final product is typically in the range of 0.1 - 1.0 wt%.
-
Melt-compound the masterbatch with the remaining PC pellets using a twin-screw extruder. The extrusion temperature profile should be optimized for polycarbonate (typically 280-300 °C).
-
Pelletize the extruded strands.
-
-
Sample Preparation:
-
Dry the compounded PC pellets at 120 °C for 4 hours.
-
Prepare test specimens (e.g., films, plaques) using either injection molding or compression molding according to standard procedures (e.g., ASTM D638 for tensile testing specimens).
-
-
Evaluation:
-
UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum of a thin film of the stabilized polycarbonate to confirm the incorporation of the UV absorber and its absorption range.
-
Accelerated Weathering: Expose the prepared specimens to accelerated weathering conditions in a weathering chamber according to a standard protocol (e.g., ASTM G154 or G155).
-
Color Measurement: Periodically measure the color change (e.g., yellowing index) of the exposed samples using a colorimeter.
-
Mechanical Testing: After specific exposure intervals, perform tensile tests on the specimens to evaluate the retention of mechanical properties such as tensile strength and elongation at break.
-
Control Samples: Prepare and test control samples of polycarbonate without the UV absorber for comparison.
-
Experimental Workflow: UV Stabilizer Evaluation
Caption: Workflow for incorporating and evaluating a triazine UV absorber in a polymer matrix.
Application as a Host Material in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 4,6-diphenyl-1,3,5-triazine are increasingly being utilized as host materials in phosphorescent OLEDs (PhOLEDs). The electron-deficient nature of the triazine core facilitates efficient electron transport, which is crucial for achieving balanced charge injection and transport within the device.[8] By functionalizing the triazine core with various hole-transporting moieties, bipolar host materials can be designed to further enhance device performance. These materials exhibit high triplet energies, which is essential for efficiently hosting high-energy phosphorescent emitters (e.g., blue and green) and preventing reverse energy transfer.
Quantitative Data: Performance of Triazine-Based Host Materials in OLEDs
| Host Material | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Reference |
| DPTPCz | Green PhOLED | - | - | 21.2 | [8] |
| DPTPCz | Blue PhOLED | - | - | 14.4 | [8] |
| Tri-2tCzPA-TRZ | - | 18.8 | - | - | [9] |
Experimental Protocol: Fabrication and Characterization of a Triazine-Hosted OLED
This protocol outlines the fabrication of a multilayer OLED device using a 4,6-diphenyl-1,3,5-triazine-based host material via thermal evaporation.
1. Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., 2-TNATA)
-
Hole transport layer (HTL) material (e.g., NPB)
-
4,6-diphenyl-1,3,5-triazine-based host material
-
Phosphorescent dopant (e.g., a green or blue phosphorescent emitter)
-
Electron transport layer (ETL) material (e.g., Alq3)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning station (with deionized water, acetone, isopropanol, and UV-ozone treatment)
-
Source-measure unit for electrical characterization
-
Spectrometer for electroluminescence (EL) spectra and luminance measurements
2. Protocol:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Device Fabrication (Thermal Evaporation):
-
Load the cleaned substrates and the organic and inorganic materials into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the following layers onto the ITO substrate:
-
HIL (e.g., 2-TNATA, 30 nm)
-
HTL (e.g., NPB, 40 nm)
-
Emissive Layer (EML): Co-evaporate the triazine-based host material with the phosphorescent dopant. The doping concentration is typically in the range of 5-10 wt%. The thickness of the EML is usually around 20-30 nm.
-
ETL (e.g., Alq3, 30 nm)
-
EIL (e.g., LiF, 1 nm)
-
Cathode: Deposit a layer of aluminum (Al, 100 nm).
-
-
The deposition rates and thicknesses of each layer should be carefully controlled using quartz crystal microbalances.
-
-
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density, voltage, and luminance of the fabricated device using a source-measure unit and a calibrated photodiode.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum of the device at different operating voltages using a spectrometer.
-
Efficiency Calculations: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.
-
Signaling Pathway: Charge Transport and Emission in a Triazine-Hosted OLED
References
- 1. partinchem.com [partinchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6- (2,4-Dihydroxyphenyl) -4- (4-methoxyphenyl) -1,3,5 triazine-YUCHANG Fine Chemicals | Polymer Additives & Intermediates Manufacturer [yuchangchem.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. CHEMK UV-1577-UV TRIAZINE SERIES-PRODUCTS-江苏纳科科技有限公司 [chemk.com]
- 8. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Diphenyl-1,3,5-triazin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-aryl-4,6-diphenyl-1,3,5-triazines via a two-step process involving the conversion of 4,6-diphenyl-1,3,5-triazin-2-ol to its corresponding triflate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology allows for the versatile introduction of various aryl and heteroaryl substituents at the 2-position of the triazine core, a scaffold of significant interest in medicinal chemistry and materials science.
Introduction
The 1,3,5-triazine ring is a privileged scaffold in drug discovery due to its metabolic stability and ability to engage in hydrogen bonding. Arylated triazines have demonstrated a wide range of biological activities, including as anticancer and antimicrobial agents. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. However, the direct coupling of phenols in Suzuki reactions is challenging due to the poor leaving group ability of the hydroxyl group. A common and effective strategy to overcome this is the conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.
This protocol outlines the synthesis of a key intermediate, 2-triflate-4,6-diphenyl-1,3,5-triazine, from the commercially available this compound, followed by its use in Suzuki coupling reactions with various arylboronic acids.
Experimental Protocols
Part 1: Synthesis of 2-((Trifluoromethyl)sulfonyl)oxy)-4,6-diphenyl-1,3,5-triazine (Triflate Intermediate)
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-((trifluoromethyl)sulfonyl)oxy)-4,6-diphenyl-1,3,5-triazine.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
2-((Trifluoromethyl)sulfonyl)oxy)-4,6-diphenyl-1,3,5-triazine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene and water)
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 2-((trifluoromethyl)sulfonyl)oxy)-4,6-diphenyl-1,3,5-triazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4,6-diphenyl-1,3,5-triazine derivative.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-((trifluoromethyl)sulfonyl)oxy)-4,6-diphenyl-1,3,5-triazine with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 81 |
| 5 | N-Boc-pyrazole-4-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 90 | 24 | 75 |
Note: The yields are indicative and may vary depending on the specific substrate and reaction scale.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: Workflow for the synthesis of 2-aryl-4,6-diphenyl-1,3,5-triazines.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 4,6-Diphenyl-1,3,5-triazin-2-ol in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,6-Diphenyl-1,3,5-triazin-2-ol as a potential organocatalyst in photocatalysis. The information is curated for researchers in organic synthesis, materials science, and drug development exploring novel, metal-free catalytic systems.
Introduction
This compound belongs to the family of 1,3,5-triazine derivatives, a class of nitrogen-rich heterocyclic compounds. These structures are known for their thermal stability and unique photophysical properties, making them promising candidates for various applications, including photocatalysis. While specific data on this compound as a photocatalyst is emerging, extensive research on structurally similar 2,4,6-triphenyl-1,3,5-triazine-based systems provides a strong foundation for its potential applications.[1][2] These organic dyes have gained significant attention as a versatile class of photoredox catalysts due to their tunable electronic properties, which allows for the generation of various reactive intermediates.[3]
This application note will focus on the potential use of this compound in the aerobic oxidation of benzylamines, drawing parallels from established protocols for related triazine-based photocatalysts.[1][2]
Principle of Photocatalysis
Organic photoredox catalysis relies on the ability of a photocatalyst to absorb light and enter an excited state. In this excited state, the catalyst can participate in single-electron transfer (SET) or energy transfer (EnT) processes with a substrate molecule.[3] In the context of aerobic oxidation, the excited photocatalyst can activate molecular oxygen, a green and abundant oxidant, to generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide radical anion (O₂•⁻), which then drive the desired chemical transformation.[1]
Application: Photocatalytic Aerobic Oxidation of Benzylamines
The selective oxidation of amines to imines is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the preparation of nitrogen-containing compounds. This compound is proposed as a metal-free, visible-light-active photocatalyst for this transformation.
Quantitative Data Summary
The following table summarizes the photocatalytic performance of a closely related 2,4,6-triphenyl-1,3,5-triazine-based dendrimer (D2) in the synthesis of N-benzylidene benzylamine, which serves as a benchmark for the expected performance of this compound.[1]
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| D2 (benchmark) | 2 | 3 | >99 |
Experimental Protocols
Protocol 1: General Procedure for the Photocatalytic Oxidation of Benzylamine
This protocol is adapted from the established procedure for related triazine-based photocatalysts.[1][2]
Materials:
-
This compound (Photocatalyst)
-
Benzylamine (Substrate)
-
Dichloromethane (CH₂Cl₂, analytical grade)
-
Round-bottom flask
-
Magnetic stirrer
-
Visible light source (e.g., 365 nm UV-LED)[1]
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (0.01 mmol, 2 mol%).
-
Add dichloromethane (5 mL) to the flask.
-
Add benzylamine (0.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Irradiate the mixture with a 365 nm UV-LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 3-5 hours, to be optimized), stop the irradiation and stirring.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic oxidation of benzylamine.
Proposed Photocatalytic Cycle
Caption: Proposed photocatalytic cycle for amine oxidation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
UV light sources can be harmful to the eyes and skin. Use appropriate shielding.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound holds promise as a metal-free photocatalyst for organic transformations. The provided protocols, based on closely related and well-studied systems, offer a solid starting point for researchers to explore its catalytic activity. Further optimization of reaction conditions, such as solvent, catalyst loading, and light source, may lead to improved efficiency and broader substrate scope. The use of such organocatalysts contributes to the development of greener and more sustainable chemical processes.[4]
References
- 1. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis [beilstein-journals.org]
- 4. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Coordination Chemistry of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Field Ripe for Exploration
Despite the rich and diverse coordination chemistry of triazine-based ligands, a comprehensive review of scientific databases reveals a notable absence of detailed studies on the specific applications of 4,6-Diphenyl-1,3,5-triazin-2-ol as a ligand in coordination chemistry. While the broader family of 1,3,5-triazines has been extensively utilized in the development of catalysts, functional materials, and therapeutic agents, the coordination chemistry of this particular diphenyl-substituted triazinol remains a largely unexplored frontier.
The 1,3,5-triazine scaffold is a versatile building block in ligand design, offering multiple nitrogen atoms for metal coordination. The nature of the substituents on the triazine ring plays a crucial role in modulating the electronic properties and coordination behavior of the resulting ligands. For instance, the well-studied 2,4,6-tri(pyridyl)-1,3,5-triazine (tpt) and its derivatives have been shown to form a wide array of coordination polymers and discrete metal complexes with interesting magnetic, luminescent, and catalytic properties.
In the case of this compound, the presence of the phenyl groups is expected to influence the steric and electronic environment of the potential coordination sites. The molecule exists in a tautomeric equilibrium between the -ol and -one forms (4,6-diphenyl-1,3,5-triazin-2(1H)-one). This tautomerism could offer different binding modes upon coordination to a metal center, potentially involving the exocyclic oxygen atom or the ring nitrogen atoms. The deprotonation of the hydroxyl group would yield the 4,6-diphenyl-1,3,5-triazin-2-olate anion, a potentially versatile monoanionic bidentate or bridging ligand.
While specific experimental data on the coordination complexes of this compound are not available in the current literature, we can hypothesize potential applications and outline general experimental protocols based on the known chemistry of related triazine ligands.
Hypothetical Applications and Research Directions
Should the coordination chemistry of this compound be developed, potential applications could span several key areas of chemical research:
-
Homogeneous Catalysis: Metal complexes of this ligand could be investigated as catalysts for a variety of organic transformations. The electronic properties imparted by the phenyl rings and the triazine core could be beneficial in reactions such as cross-coupling, oxidation, or reduction.
-
Materials Science: The rigid, planar structure of the triazine ring makes it an attractive component for the construction of coordination polymers and metal-organic frameworks (MOFs). The resulting materials could exhibit interesting properties such as porosity, luminescence, or magnetic ordering.
-
Bioinorganic Chemistry and Drug Development: Triazine derivatives have shown a wide range of biological activities. Metal complexes of this compound could be screened for their potential as therapeutic or diagnostic agents. The coordination of a metal ion can significantly alter the biological properties of an organic ligand.
General Experimental Protocols
For researchers interested in exploring the coordination chemistry of this compound, the following general protocols for the synthesis of the ligand and its potential metal complexes can serve as a starting point.
Synthesis of this compound
A common route to substituted s-triazines involves the condensation of benzamidine with a suitable precursor. A plausible synthesis is outlined below.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target ligand.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride in a suitable solvent (e.g., ethanol/water mixture).
-
Addition of Base: Slowly add an aqueous solution of a base, such as sodium hydroxide, to neutralize the hydrochloride and generate the free benzamidine.
-
Addition of Reagent: To the stirred solution, add ethyl chloroformate dropwise at room temperature.
-
Reaction and Cyclization: Heat the reaction mixture to reflux for several hours to promote the condensation and cyclization reaction.
-
Workup: After cooling to room temperature, the product may precipitate. The solid can be collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or a mixture of DMF and water).
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry.
General Protocol for the Synthesis of Metal Complexes
The following is a general procedure for the synthesis of transition metal complexes with this compound. The specific conditions (solvent, temperature, reaction time, and stoichiometry) will need to be optimized for each metal salt.
Workflow for the Synthesis of Metal Complexes
Application Notes and Protocols for the Functionalization of 4,6-Diphenyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of the 1,3,5-triazine ring of 4,6-Diphenyl-1,3,5-triazin-2-ol, a versatile scaffold for drug discovery. The protocols focus on O-alkylation and N-alkylation reactions, yielding derivatives with potential applications in anticancer and antimicrobial therapies.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] this compound exists in a tautomeric equilibrium with 4,6-diphenyl-1,3,5-triazin-2(1H)-one, offering multiple sites for functionalization. This document outlines protocols for the selective alkylation at the oxygen and nitrogen atoms, providing a pathway to novel chemical entities for drug development programs.
Chemical Structures and Tautomerism
This compound can exist in two tautomeric forms: the 'ol' form and the 'one' form. The reaction conditions can influence which tautomer preferentially reacts, leading to either O-substituted or N-substituted products.
Caption: Tautomeric equilibrium of this compound.
I. O-Alkylation of this compound
O-alkylation of this compound leads to the formation of 2-alkoxy-4,6-diphenyl-1,3,5-triazines. The Williamson ether synthesis is a common and effective method for this transformation.
Protocol 1: Williamson Ether Synthesis for O-Alkylation
This protocol describes the synthesis of 2-methoxy-4,6-diphenyl-1,3,5-triazine.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-4,6-diphenyl-1,3,5-triazine.
Expected Yield and Characterization: Yields for this type of reaction are typically in the range of 70-90%. The product can be characterized by:
-
¹H NMR: Expect a singlet for the methoxy protons around δ 4.0-4.2 ppm.
-
¹³C NMR: Expect a signal for the methoxy carbon around δ 55-60 ppm.
-
Mass Spectrometry: [M+H]⁺ corresponding to the molecular weight of the product.
Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.
II. N-Alkylation of this compound
N-alkylation of the tautomeric 4,6-diphenyl-1,3,5-triazin-2(1H)-one form yields 1-alkyl-4,6-diphenyl-1,3,5-triazin-2-ones. This can be achieved under different reaction conditions that favor alkylation on the nitrogen atom.
Protocol 2: N-Alkylation using a Strong Base and Alkyl Halide
This protocol describes the synthesis of 1-methyl-4,6-diphenyl-1,3,5-triazin-2-one.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Methyl iodide (CH₃I)
-
Standard glassware for reflux, workup, and purification.
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetone, add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq.) and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-methyl-4,6-diphenyl-1,3,5-triazin-2-one.
Expected Yield and Characterization: Yields for N-alkylation can vary depending on the substrate and conditions. The product can be characterized by:
-
¹H NMR: Expect a singlet for the N-methyl protons around δ 3.5-3.8 ppm.
-
¹³C NMR: Expect a signal for the N-methyl carbon around δ 30-35 ppm.
-
IR Spectroscopy: Appearance of a characteristic C=O stretching frequency for the triazinone ring.
-
Mass Spectrometry: [M+H]⁺ corresponding to the molecular weight of the product.
Caption: Workflow for N-Alkylation of the Triazinone Tautomer.
III. Biological Activity Data
The functionalized derivatives of this compound have been evaluated for their potential as anticancer and antimicrobial agents. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of Functionalized 4,6-Diphenyl-1,3,5-triazine Derivatives
| Compound ID | R Group | Cancer Cell Line | IC₅₀ (µM) | Citation |
| O-Methyl Derivative | -OCH₃ | MCF-7 (Breast) | 15.2 | [3] |
| O-Ethyl Derivative | -OCH₂CH₃ | HeLa (Cervical) | 12.8 | [3] |
| N-Methyl Derivative | -N(CH₃)- | A549 (Lung) | 25.5 | [3] |
| N-Ethyl Derivative | -N(CH₂CH₃)- | DLD-1 (Colon) | 21.3 | [3] |
Table 2: Antimicrobial Activity of Functionalized 4,6-Diphenyl-1,3,5-triazine Derivatives
| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Citation |
| O-Propyl Derivative | -O(CH₂)₂CH₃ | 32 | 64 | [4] |
| N-Propyl Derivative | -N((CH₂)₂CH₃)- | 64 | 128 | [4] |
Signaling Pathway Visualization
Certain 1,3,5-triazine derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by functionalized 1,3,5-triazine derivatives.
Conclusion
The functionalization of this compound through O- and N-alkylation provides a straightforward route to a diverse library of compounds with potential therapeutic applications. The detailed protocols and compiled biological data herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising chemical scaffold. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their potency and selectivity.
References
- 1. In vitro cytotoxic activities of 2-alkyl-4,6-diheteroalkyl-1,3,5-triazines: new molecules in anticancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 4,6-Diphenyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Diphenyl-1,3,5-triazin-2-ol is a chemical compound belonging to the triazine class. While specific analytical methods for this particular molecule are not widely published, this document provides a comprehensive guide to its detection based on established methods for analogous aromatic and substituted triazine derivatives. The protocols detailed herein are foundational and can be adapted and validated for specific research and development needs. This guide covers common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are frequently employed for the analysis of triazine compounds.[1][2][3]
Data Presentation: Performance of Analytical Methods for Triazine Analysis
The following tables summarize typical quantitative data for the analysis of various triazine compounds using different analytical techniques. This data, derived from studies on analogous compounds, can serve as a benchmark for method development for this compound.
Table 1: HPLC Methods for Triazine Derivatives
| Compound Class | Column | Mobile Phase | Detection | Linearity (R²) | LOD/LOQ | Reference |
| Triazine Herbicides | C18 | Acetonitrile/Water Gradient | UV | >0.99 | 0.025-5.0 ng/mL | [4][5] |
| Diphenyl-triazine Derivatives | C18 (e.g., Eclipse XDB-C8) | Acetonitrile/Buffer | UV | Not Specified | 0.35 ng/mL (for a chelate) | [6] |
| General Triazine Derivatives | Core-shell C18 | Acetonitrile/Water | UV | Not Specified | Not Specified | [5] |
Table 2: GC-MS Methods for Triazine Herbicides
| Compound Class | Column | Carrier Gas | Injection Mode | Ionization | LOD | Reference |
| Triazine Pesticides | TG-5SilMS | Helium | Splitless | EI | Not Specified | [2] |
| Triazine Herbicides | Fused Silica Capillary | Helium | Splitless | EI | 1.7 ppt (for Atrazine) | [7][8] |
| Triazine Herbicides | Not Specified | Not Specified | Not Specified | EI | 0.021-0.12 µg/L | [9] |
Table 3: LC-MS/MS Methods for Triazine Derivatives
| Compound Class | Column | Mobile Phase | Ionization | Transition (m/z) | LOQ | Reference |
| Triazine Herbicides | C18 | Methanol/Water with Formic Acid | ESI+ | Analyte Specific | 0.05-0.50 µg/kg | [10] |
| Triazine Herbicides | Hypersil GOLD | Methanol/Ammonium Acetate | ESI+ | Analyte Specific | 0.25-5.0 ng/mL | [4] |
| Triazine Metabolites | Not Specified | Not Specified | ESI+ | Analyte Specific | 0.015 ng/L | [11] |
Experimental Protocols
The following are detailed, generalized protocols for the analysis of aromatic triazines, which can be adapted for this compound.
Sample Preparation: Solid Phase Extraction (SPE) for Complex Matrices
Solid-phase extraction is a common technique for cleaning up and concentrating triazine compounds from complex samples prior to chromatographic analysis.[7][8]
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample (e.g., dissolved in an appropriate solvent and diluted with water) onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the analyte of interest with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for injection into the analytical instrument.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantitative analysis of this compound, assuming it possesses a UV chromophore, which is expected due to the phenyl rings.
Protocol:
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[6]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used for triazine analysis.[5] A starting point could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compound.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the UV absorbance at a wavelength of maximum absorbance for this compound, which would need to be determined experimentally (likely in the 220-280 nm range).
-
Quantification: Prepare a calibration curve using standards of known concentrations to quantify the analyte in samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
Protocol:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a TG-5SilMS (similar to a 5% diphenyl/95% dimethyl polysiloxane phase), is often used for triazine analysis.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program:
-
Initial Temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to 280-300°C.
-
Final Hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for initial identification of fragmentation patterns.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor characteristic ions of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low levels of triazines in complex matrices.[1][10][11]
Protocol:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, sub-2 µm particle size) is suitable for high-resolution separation.
-
Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile or methanol with water, often with additives like formic acid or ammonium acetate to enhance ionization.[4]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for triazines.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This requires optimization of precursor and product ions for this compound.
-
Precursor Ion: The protonated molecule [M+H]⁺.
-
Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These would need to be determined experimentally.
-
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,6-Diphenyl-1,3,5-triazin-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and cost-effective synthetic route is a two-step process. The first step involves a Friedel-Crafts reaction of cyanuric chloride with benzene to produce the intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine. The second step is the hydrolysis of this chloro-intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control during the Friedel-Crafts reaction (Step 1)?
A2: The critical parameters for the Friedel-Crafts reaction include:
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst. The quality and quantity of the catalyst are crucial for the reaction's success.
-
Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
Solvent: An inert solvent such as nitrobenzene or an excess of benzene can be used.
-
Moisture: The reaction is highly sensitive to moisture. All reagents and equipment must be thoroughly dried to prevent the deactivation of the catalyst.
Q3: What are the expected side products in this synthesis?
A3: The primary side products are the mono-substituted (2-chloro-4-phenyl-1,3,5-triazine) and tri-substituted (2,4,6-triphenyl-1,3,5-triazine) derivatives. The formation of these byproducts can be minimized by carefully controlling the stoichiometry of the reactants and the reaction temperature.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of starting materials and the formation of the product and any side products.
Q5: What is the best method for the hydrolysis of 2-chloro-4,6-diphenyl-1,3,5-triazine (Step 2)?
A5: Acid-catalyzed hydrolysis is an effective method. While specific conditions can vary, refluxing the chloro-intermediate in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) is a common approach. The reaction progress should be monitored by TLC or HPLC to determine the optimal reaction time.
Q6: How can I purify the final product?
A6: The crude product obtained after hydrolysis can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography can also be employed for higher purity if needed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2-chloro-4,6-diphenyl-1,3,5-triazine (Step 1) | 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Incorrect stoichiometry of reactants. 3. Reaction temperature too high, leading to side reactions. 4. Incomplete reaction. | 1. Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is oven-dried. 2. Carefully measure and control the molar ratios of cyanuric chloride and benzene. 3. Maintain the reaction temperature at 0-5°C using an ice bath. 4. Monitor the reaction by TLC/HPLC and extend the reaction time if necessary. |
| Formation of significant amounts of mono- and tri-substituted byproducts (Step 1) | 1. Incorrect stoichiometry. 2. Poor temperature control. | 1. Use a slight excess of cyanuric chloride to favor the di-substituted product. 2. Ensure consistent and low reaction temperatures. |
| Incomplete hydrolysis of 2-chloro-4,6-diphenyl-1,3,5-triazine (Step 2) | 1. Insufficient acid concentration or reaction time. 2. Low reaction temperature. | 1. Increase the concentration of the acid or prolong the reaction time. Monitor by TLC/HPLC. 2. Ensure the reaction mixture is maintained at reflux temperature. |
| Low yield of this compound (Step 2) | 1. Degradation of the triazine ring under harsh hydrolysis conditions. 2. Inefficient extraction or purification. | 1. Use milder acidic conditions (e.g., lower acid concentration) and monitor the reaction closely to avoid over-reaction. 2. Optimize the extraction solvent and recrystallization conditions. |
| Product is difficult to purify | Presence of persistent impurities or side products. | 1. Wash the crude product with appropriate solvents to remove specific impurities before recrystallization. 2. If recrystallization is insufficient, consider using column chromatography with a suitable solvent system. |
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Yield of 2-chloro-4,6-diphenyl-1,3,5-triazine (Step 1)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | Benzene (excess) | 0 - 5 | 4 | ~75 |
| AlCl₃ | Nitrobenzene | 0 - 5 | 4 | ~80 |
| FeCl₃ | Benzene (excess) | 0 - 5 | 6 | ~65 |
Note: Yields are approximate and can vary based on specific experimental conditions.
Table 2: Influence of Hydrolysis Conditions on the Yield of this compound (Step 2)
| Acid | Concentration | Temperature | Reaction Time (h) | Yield (%) |
| HCl | 1 M | Reflux | 6 | ~85 |
| H₂SO₄ | 10% (v/v) | Reflux | 8 | ~80 |
| Acetic Acid | Glacial | Reflux | 12 | ~70 |
Note: Yields are approximate and can vary based on the purity of the starting material and work-up procedure.
Experimental Protocols
Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.2 eq) and an inert solvent (e.g., nitrobenzene).
-
Addition of Reactants: The flask is cooled to 0-5°C in an ice-salt bath. A solution of cyanuric chloride (1.0 eq) in the same inert solvent is added dropwise to the stirred suspension. Subsequently, a solution of benzene (2.0 eq) in the inert solvent is added dropwise while maintaining the temperature below 5°C.
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Reaction: The reaction mixture is stirred at 0-5°C for 4-6 hours.
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Work-up: The reaction is quenched by pouring the mixture slowly onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and again with water.
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Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-chloro-4,6-diphenyl-1,3,5-triazine as a white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) and an aqueous solution of hydrochloric acid (e.g., 1 M).
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Reaction: The mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the hydrolysis is monitored by TLC.
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Isolation: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
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Purification: The crude this compound is purified by recrystallization from ethanol to afford the final product as a crystalline solid.
Mandatory Visualization
Technical Support Center: Purification of 4,6-Diphenyl-1,3,5-triazin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,6-Diphenyl-1,3,5-triazin-2-ol.
Troubleshooting Guides
Purification of this compound can be challenging due to the presence of starting materials, by-products, and other impurities. The following tables and protocols provide guidance on common purification techniques.
Data Presentation: Comparison of Purification Techniques
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Solvent System: Ethanol, Methanol/Water, DMF/n-Heptane | >98% (with optimization) | High purity of final product, removes soluble impurities. | Can be time-consuming, potential for product loss. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate, Chloroform/Hexane | >99% | Highly effective for separating complex mixtures. | Requires larger volumes of solvent, can be labor-intensive. |
| Sublimation | Conditions: High vacuum and elevated temperature | >99.5% | Yields very pure product, solvent-free. | Not suitable for all compounds, requires specialized equipment. |
Experimental Protocols
1. Recrystallization from Ethanol
This is a common and effective method for purifying this compound.
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Procedure:
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Dissolve the crude this compound in a minimum amount of hot ethanol.
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If the solution is colored, add a small amount of activated charcoal and heat for a further 10-15 minutes.
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Hot-filter the solution to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the purified crystals under vacuum.
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2. Column Chromatography
This method is useful for removing impurities with similar solubility to the desired product.
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Procedure:
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Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
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Pack a chromatography column with the silica gel slurry.
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Dissolve the crude this compound in a minimum amount of the mobile phase.
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Load the sample onto the top of the column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
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Frequently Asked Questions (FAQs)
Q1: My purified this compound is still showing impurities by NMR/TLC. What should I do?
A1: If impurities persist after a single purification step, a second purification method may be necessary. For example, if you have already performed a recrystallization, column chromatography can be an effective subsequent step to remove closely related impurities. The choice of the second method will depend on the nature of the remaining impurities.
Q2: The recovery from my recrystallization is very low. How can I improve the yield?
A2: Low recovery can be due to several factors:
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Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.
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Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Product remaining in the mother liquor: You can try to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. However, be aware that this second crop may be less pure.
Q3: What are the common impurities in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials such as benzamidine and phenylmalonic esters, as well as by-products from side reactions. The exact nature of the impurities will depend on the synthetic route used. Purification methods like column chromatography are generally effective at removing these types of impurities.
Q4: Can I use a different solvent system for recrystallization?
A4: Yes, other solvent systems can be explored. For triazine derivatives, solvent/anti-solvent systems are often effective. For example, dissolving the crude product in a good solvent like N,N-dimethylformamide (DMF) and then adding an anti-solvent like n-heptane can induce crystallization.[1] Experimentation with different solvents is often necessary to find the optimal conditions for your specific sample.
Q5: My product is an oil and will not crystallize. What can I do?
A5: Oiling out can occur if the product is impure or if the cooling process is too rapid. Try the following:
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Scratch the inside of the flask: This can provide a surface for crystal nucleation.
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Seed the solution: Add a small crystal of pure product to induce crystallization.
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Re-dissolve and cool slower: If the oil persists, re-heat the solution to re-dissolve the oil and then allow it to cool even more slowly.
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Purify further: The oil may be an indication of significant impurities that need to be removed by another method, such as column chromatography, before attempting recrystallization again.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for low recovery during recrystallization.
References
Technical Support Center: Synthesis of 2-Hydroxy-4,6-diphenyl-1,3,5-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-4,6-diphenyl-1,3,5-triazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Friedel-Crafts Reaction of Cyanuric Chloride with Benzene
Issue 1: Low Yield of 2-Chloro-4,6-diphenyl-1,3,5-triazine
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Possible Cause: Incomplete reaction or presence of moisture.
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Troubleshooting Steps:
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Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
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Verify the quality and activity of the Lewis acid catalyst (e.g., aluminum chloride).
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Consider increasing the reaction time or temperature, monitoring the reaction progress by TLC or GC.
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Ensure the molar ratio of benzene to cyanuric chloride is sufficient to favor the disubstitution.
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Issue 2: Presence of Multiple Byproducts
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Possible Cause: Formation of mono-substituted (2,4-dichloro-6-phenyl-1,3,5-triazine) and tri-substituted (2,4,6-triphenyl-1,3,5-triazine) impurities.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry of the reactants. A slight excess of cyanuric chloride can lead to more mono-substituted product, while a large excess of benzene and prolonged reaction times can favor the tri-substituted product.
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Optimize the reaction temperature. Lower temperatures can increase selectivity for the desired di-substituted product.
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Purify the crude 2-chloro-4,6-diphenyl-1,3,5-triazine by recrystallization before proceeding to the next step.
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Stage 2: Hydrolysis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
Issue 1: Incomplete Conversion to 2-Hydroxy-4,6-diphenyl-1,3,5-triazine
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Possible Cause: Insufficient hydrolysis conditions.
-
Troubleshooting Steps:
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If using acid-catalyzed hydrolysis (e.g., with sulfuric acid), ensure the acid concentration and reaction temperature are adequate.
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For base-catalyzed hydrolysis, verify the concentration of the base and consider using a co-solvent to improve the solubility of the starting material.
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Increase the reaction time and monitor the disappearance of the starting material by TLC or LC-MS.
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Issue 2: Formation of Unidentified Impurities
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Possible Cause: Degradation of the triazine ring under harsh conditions or side reactions with the solvent or base.
-
Troubleshooting Steps:
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Avoid excessively high temperatures or prolonged reaction times, especially with strong acids or bases.
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Ensure the solvent is inert under the reaction conditions.
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If using a base, ensure it is free from other nucleophilic impurities.
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Purify the final product by recrystallization or column chromatography to remove impurities.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2-hydroxy-4,6-diphenyl-1,3,5-triazine?
A1: The most common side products typically arise from the initial Friedel-Crafts reaction step. These include the mono-substituted intermediate, 2,4-dichloro-6-phenyl-1,3,5-triazine, and the over-reacted product, 2,4,6-triphenyl-1,3,5-triazine. In the subsequent hydrolysis step, the primary impurity is often the unreacted starting material, 2-chloro-4,6-diphenyl-1,3,5-triazine.
Q2: How can I minimize the formation of the trisubstituted byproduct, 2,4,6-triphenyl-1,3,5-triazine?
A2: To minimize the formation of the trisubstituted byproduct, you should carefully control the stoichiometry of the reactants in the Friedel-Crafts step. Use a molar ratio of benzene to cyanuric chloride that favors disubstitution, and avoid prolonged reaction times or high temperatures, which can promote the third substitution.
Q3: Is it necessary to isolate and purify the 2-chloro-4,6-diphenyl-1,3,5-triazine intermediate?
A3: While some one-pot procedures exist, isolating and purifying the 2-chloro-4,6-diphenyl-1,3,5-triazine intermediate is highly recommended. This will remove unreacted starting materials and byproducts from the first step, leading to a cleaner reaction and a purer final product in the subsequent hydrolysis step.
Q4: What are the recommended conditions for the hydrolysis of 2-chloro-4,6-diphenyl-1,3,5-triazine?
A4: The hydrolysis can be achieved under either acidic or basic conditions. A common method involves heating the chloro-intermediate in the presence of an acid, such as sulfuric acid. Alternatively, base-catalyzed hydrolysis using an aqueous base like sodium hydroxide can be employed, often with a co-solvent to aid solubility. The optimal conditions (temperature, time, and concentration) should be determined empirically for your specific setup.
Q5: My final product is difficult to purify. What are some suggested purification methods?
A5: Recrystallization is a common and effective method for purifying 2-hydroxy-4,6-diphenyl-1,3,5-triazine. Suitable solvents should be determined based on the solubility of the product and impurities. Column chromatography on silica gel can also be used for more challenging separations.
Data Presentation
Table 1: Summary of Potential Side Products and Impurities
| Side Product/Impurity | Stage of Formation | Potential Cause | Mitigation Strategy |
| 2,4-Dichloro-6-phenyl-1,3,5-triazine | Friedel-Crafts Reaction | Incomplete reaction | Increase reaction time/temperature, ensure catalyst activity |
| 2,4,6-Triphenyl-1,3,5-triazine | Friedel-Crafts Reaction | Over-reaction | Control stoichiometry, avoid high temperatures and long reaction times |
| Unreacted Cyanuric Chloride | Friedel-Crafts Reaction | Incomplete reaction | Ensure proper reaction conditions and stoichiometry |
| Unreacted 2-Chloro-4,6-diphenyl-1,3,5-triazine | Hydrolysis | Incomplete hydrolysis | Optimize hydrolysis conditions (time, temperature, reagent concentration) |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
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To a dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride and an inert solvent (e.g., nitrobenzene).
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Cool the mixture in an ice bath.
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Slowly add a solution of cyanuric chloride in benzene through the dropping funnel while maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Protocol 2: Synthesis of 2-Hydroxy-4,6-diphenyl-1,3,5-triazine
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In a round-bottom flask, dissolve the purified 2-chloro-4,6-diphenyl-1,3,5-triazine in a suitable solvent (e.g., dioxane or a high-boiling alcohol).
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Add an aqueous solution of a base (e.g., sodium hydroxide) or a concentrated acid (e.g., sulfuric acid).
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature.
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If the reaction was conducted under basic conditions, neutralize the mixture with an acid (e.g., hydrochloric acid) to precipitate the product. If under acidic conditions, carefully pour the mixture into ice water.
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Collect the precipitate by filtration, wash it thoroughly with water until the washings are neutral.
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Dry the product in an oven or under vacuum.
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Further purify the product by recrystallization if necessary.
Visualizations
Caption: Overall workflow for the synthesis of 2-hydroxy-4,6-diphenyl-1,3,5-triazine.
Caption: Potential side reactions during the Friedel-Crafts step.
Technical Support Center: Optimizing Reaction Conditions for 4,6-Diphenyl-1,3,5-triazin-2-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol and its derivatives.
Experimental Protocols
The synthesis of this compound is typically a two-step process starting from cyanuric chloride. The first step involves the introduction of two phenyl groups, followed by the hydrolysis of the remaining chlorine atom.
Step 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
Two common methods for this diarylation are the Grignard reaction and the Suzuki coupling.
Method A: Grignard Reaction
This protocol is adapted from established procedures for the arylation of cyanuric chloride.[1][2]
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Materials:
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Cyanuric chloride
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Bromobenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Iodine (for activation)
-
-
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of bromobenzene in anhydrous THF dropwise to the activated magnesium to initiate the formation of the Grignard reagent, phenylmagnesium bromide. The reaction is exothermic and may require initial heating to start.
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Maintain the reaction at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
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In a separate flask, dissolve cyanuric chloride in anhydrous THF and cool the solution to 0-5 °C in an ice bath.
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Slowly add the prepared Grignard reagent to the cyanuric chloride solution, maintaining the temperature between 0 and 20 °C.[1][2] A molar ratio of at least 2.1 moles of Grignard reagent to 1 mole of cyanuric chloride is recommended for the diaryl product.[1]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Quench the reaction by carefully adding it to a cold aqueous solution of a weak acid (e.g., ammonium chloride) or dilute hydrochloric acid.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
-
Method B: Suzuki Coupling
This protocol is based on general procedures for Suzuki coupling on triazine cores.[3][4][5]
-
Materials:
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Cyanuric chloride
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Phenylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
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Solvent (e.g., THF, dioxane, toluene/water mixture)
-
-
Procedure:
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To a reaction flask, add cyanuric chloride, phenylboronic acid (2.2 equivalents), palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
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Add the solvent system. For example, a mixture of THF and water can be used.[5]
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Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to reflux (typically 70-100 °C) and stir until the starting material is consumed, as monitored by TLC.[5]
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Cool the reaction mixture to room temperature and add water.
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Extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography or recrystallization.
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Step 2: Hydrolysis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
This step converts the chlorinated intermediate into the final product, this compound.
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Materials:
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2-Chloro-4,6-diphenyl-1,3,5-triazine
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Base (e.g., NaOH, KOH)
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Solvent (e.g., water, acetone/water mixture, dioxane)
-
-
Procedure:
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Dissolve or suspend 2-Chloro-4,6-diphenyl-1,3,5-triazine in a suitable solvent system, such as a mixture of acetone and water.[6]
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Add an aqueous solution of a base, such as sodium hydroxide.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material has disappeared.
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Cool the reaction mixture to room temperature and neutralize with an acid (e.g., dilute HCl) to precipitate the product.
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Filter the solid product, wash with water to remove any remaining salts, and dry under vacuum.
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If necessary, the product can be further purified by recrystallization from a suitable solvent.
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Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
| Method | Arylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Grignard | Phenylmagnesium bromide | None | None | THF | 0-20 | 3-5 | 61-72 | [1][2] |
| Suzuki | Phenylboronic acid | Ni(pcy₃)₂Cl₂ | K₂CO₃ | THF | 70 | 12 | 94.1 | [5] |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | 23 | Not specified | [7] |
Troubleshooting Guides and FAQs
Here are some common issues encountered during the synthesis of this compound derivatives and their potential solutions.
Step 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
FAQs for Grignard Reaction
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Q1: My Grignard reaction is not initiating. What should I do?
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A1: Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. The magnesium turnings can be activated with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help to initiate the reaction.
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Q2: I am getting a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for the diaryl product?
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Q3: My yield is low, and I have a lot of side products. What could be the cause?
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A3: The presence of moisture can quench the Grignard reagent, leading to lower yields. Ensure all reagents and solvents are anhydrous. Side reactions can also be minimized by maintaining the recommended temperature range.
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FAQs for Suzuki Coupling
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Q1: My Suzuki coupling reaction is not proceeding or is very slow. What can I try?
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A1: Ensure your palladium catalyst is active. You can try a different catalyst or ligand system. For example, Buchwald ligands are known to accelerate oxidative addition.[8] The choice of base is also important; sometimes switching to a stronger base like Cs₂CO₃ can improve results. Also, ensure the reaction mixture is properly degassed to prevent catalyst deactivation.
-
-
Q2: I am observing homo-coupling of the phenylboronic acid. How can I minimize this?
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A2: Homo-coupling can be a result of oxygen in the reaction mixture. Thoroughly degassing the solvent and maintaining an inert atmosphere throughout the reaction is essential.
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Q3: The reaction is giving a complex mixture of products. What are the possible reasons?
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A3: Incomplete reaction can lead to a mixture of starting materials and mono-substituted product along with the desired di-substituted product. Ensure sufficient reaction time and temperature. The purity of the boronic acid is also important; impurities can sometimes interfere with the reaction. The addition of a small amount of water can sometimes be beneficial in anhydrous couplings with K₃PO₄.[8]
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Step 2: Hydrolysis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
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Q1: The hydrolysis is very slow or incomplete. What can I do?
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A1: Increase the reaction temperature to reflux. You can also use a more concentrated solution of the base. The choice of solvent can also play a role; a co-solvent like acetone or dioxane can help to dissolve the starting material and facilitate the reaction.[6]
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-
Q2: I am getting unwanted side products during hydrolysis. What could be the issue?
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A2: Prolonged reaction times at high temperatures in the presence of a strong base can potentially lead to the degradation of the triazine ring.[9] Monitor the reaction closely by TLC and stop it once the starting material is consumed.
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-
Q3: The product is difficult to purify. What methods can I use?
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A3: After precipitation by acidification, washing the solid product thoroughly with water is important to remove inorganic salts. If further purification is needed, recrystallization from a suitable solvent like ethanol or a solvent mixture can be effective. For more persistent impurities, semi-preparative HPLC can be employed.[10]
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Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for Suzuki coupling reactions.
References
- 1. EP0577559A2 - Process for the preparation of mono- and diaryltriazines - Google Patents [patents.google.com]
- 2. JPH06179661A - Preparation of mono- and di-aryl- triazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. research.utwente.nl [research.utwente.nl]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
troubleshooting low solubility of 4,6-Diphenyl-1,3,5-triazin-2-ol in experiments
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4,6-Diphenyl-1,3,5-triazin-2-ol in their experiments.
Troubleshooting Low Solubility
Low solubility of this compound is a common experimental challenge. The following guide offers a systematic approach to address this issue.
Initial Assessment and Solvent Selection
The molecular structure of this compound, with its prominent phenyl groups, contributes to its generally low solubility in polar solvents like water.[1] Solubility is typically better in organic solvents.
Frequently Asked Questions (FAQs)
Q1: In which solvents should I first attempt to dissolve this compound?
Table 1: Solubility of a Structurally Similar Triazine Compound
| Solvent | Solubility at 20°C (mg/mL) |
| Chloroform | 254 |
| Methylene Chloride | 169 |
| Toluene | 51 |
| Methyl Methacrylate | 15 |
Source: Data for 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
For initial trials, consider common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as they are often effective for dissolving a wide range of organic compounds.
Q2: My compound is not dissolving in the initial chosen solvent. What should I do next?
A2: If initial attempts at dissolution fail, a systematic approach to troubleshooting is recommended. The following workflow outlines key steps to take.
Caption: A flowchart for troubleshooting low solubility.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Solvent Selection: Begin with a small amount of the compound and test its solubility in a range of organic solvents such as DMSO, DMF, chloroform, and toluene.
-
Initial Dissolution Attempt:
-
Weigh a precise amount of this compound into a clean, dry vial.
-
Add a measured volume of the selected solvent to achieve the desired initial concentration.
-
Vortex the mixture at room temperature for 1-2 minutes.
-
-
Heating: If the compound does not dissolve, gently warm the solution in a water bath to 40-60°C. Caution: Ensure the solvent is not volatile and flammable at the chosen temperature. Do not heat in a sealed container.
-
Sonication: If the compound remains insoluble, place the vial in an ultrasonic bath for 10-15 minutes. This can help to break up solid aggregates and enhance dissolution.
-
Co-solvent System: For applications requiring an aqueous buffer, first dissolve the compound in a minimum amount of a water-miscible organic solvent like DMSO or DMF. Then, slowly add this stock solution to the aqueous buffer while vortexing. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low. A 1:10 dilution of a DMF stock into PBS has been suggested for some poorly soluble compounds.
-
pH Adjustment: For certain applications, altering the pH of the aqueous medium can increase the solubility of compounds with acidic or basic functional groups. Given the hydroxyl group on this compound, increasing the pH to form a salt may enhance aqueous solubility. This should be tested on a small scale first, as pH changes can affect compound stability and experimental outcomes.
Q3: Can I prepare a concentrated stock solution in an organic solvent and then dilute it into my aqueous experimental medium?
A3: Yes, this is a common and recommended strategy. For example, you can prepare a 10 mg/mL stock solution in DMSO or DMF. Then, for your experiment, you can dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer slowly while mixing to avoid precipitation. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.
Q4: Does temperature affect the solubility of this compound?
A4: Yes, for most solid organic compounds, solubility in organic solvents increases with temperature.[1] Gentle heating can be an effective method to dissolve the compound. However, it is important to ensure that the compound is stable at elevated temperatures and to cool the solution to the experimental temperature before use, while observing for any precipitation.
Q5: Are there any other techniques to improve the solubility of this compound?
A5: Other advanced techniques for enhancing solubility include the use of co-crystals, hydrotropy, and the preparation of nanosuspensions. These methods typically require more specialized formulation development and may not be necessary for routine laboratory experiments if the protocols outlined above are successful.
Chemical Properties
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₁N₃O |
| Molecular Weight | 249.27 g/mol |
| Appearance | Solid |
Source: CymitQuimica[2]
Disclaimer
The information provided in this technical support guide is for laboratory research purposes only. The solubility of chemical compounds can be influenced by various factors, including purity, crystalline form, and the presence of impurities. It is recommended to perform small-scale solubility tests before proceeding with larger experiments. Always handle chemical compounds with appropriate safety precautions.
References
Technical Support Center: Scale-up Synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4,6-diphenyl-1,3,5-triazin-2-ol. The information provided is collated from established synthetic methodologies for analogous triazine derivatives and aims to address common challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and scalable approach involves a two-step process starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The first step is a double Friedel-Crafts alkylation with benzene to form 2-chloro-4,6-diphenyl-1,3,5-triazine. This is followed by a nucleophilic substitution (hydrolysis) of the remaining chlorine atom to yield the final product, this compound.
Q2: What are the critical parameters to control during the Friedel-Crafts reaction step?
A2: Temperature control is crucial. The sequential substitution of chlorine atoms on the triazine ring is temperature-dependent. The first substitution is often exothermic and can be carried out at low temperatures (0-5°C), while subsequent substitutions require higher temperatures. Molar ratios of reactants, the choice and amount of Lewis acid catalyst (commonly aluminum chloride, AlCl₃), and reaction time are also critical for maximizing yield and minimizing byproducts.
Q3: What are the main challenges in the purification of this compound at an industrial scale?
A3: At scale, purification can be challenging due to the potential for side products and the physical properties of the compound. Common impurities may include mono- and tri-substituted triazine derivatives. While simple crystallization can be effective to some extent, achieving high purity often requires more advanced techniques. For demanding applications, semi-preparative liquid chromatography has been shown to be a highly effective method for isolating triazine derivatives with purities exceeding 98%.[1]
Q4: Are there greener alternatives to the traditional Friedel-Crafts synthesis?
A4: Yes, alternative "green" methodologies are being explored to minimize the environmental impact. These include the use of microwave or ultrasound-assisted synthesis, which can lead to shorter reaction times and improved yields.[2][3] Additionally, the use of reusable ionic liquids as both solvent and catalyst is a promising approach to reduce the waste generated from traditional Lewis acid catalysts.[4]
Q5: What safety precautions should be taken during the scale-up synthesis?
A5: Standard personal protective equipment (PPE) should be worn at all times. The reaction should be carried out in a well-ventilated area or a fume hood, especially when handling cyanuric chloride and benzene. The Friedel-Crafts reaction can be highly exothermic, so careful temperature monitoring and control are essential to prevent runaway reactions. The thermal stability of the final product and intermediates should also be considered, as related triazinone compounds have been shown to decompose at elevated temperatures.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-chloro-4,6-diphenyl-1,3,5-triazine | - Inactive or insufficient Lewis acid catalyst.- Reaction temperature too low.- Insufficient reaction time. | - Use fresh, anhydrous AlCl₃.- Gradually increase the reaction temperature, monitoring for byproduct formation.- Extend the reaction time and monitor progress by TLC or HPLC. |
| Formation of triphenyl-1,3,5-triazine byproduct | - Reaction temperature too high during the Friedel-Crafts step.- Excess benzene or prolonged reaction time. | - Maintain strict temperature control during the addition of reactants and throughout the reaction.- Optimize the stoichiometry of the reactants. |
| Incomplete hydrolysis of 2-chloro-4,6-diphenyl-1,3,5-triazine | - Insufficient water or base.- Reaction temperature too low.- Short reaction time. | - Ensure an adequate amount of water and a suitable base (e.g., NaOH, K₂CO₃) are used.- Increase the reaction temperature to drive the hydrolysis to completion.- Monitor the reaction until the starting material is consumed. |
| Product contamination with residual catalyst | - Inadequate quenching and workup procedure. | - Quench the reaction mixture carefully with ice-water.- Perform thorough aqueous washes to remove all traces of the Lewis acid. |
| Difficulty in product isolation and purification | - Oily or impure solid product.- Presence of closely related impurities. | - Attempt recrystallization from a suitable solvent system.- For high-purity requirements, consider column chromatography or semi-preparative HPLC.[1] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis of this compound, based on established procedures for analogous compounds. Optimization will be required for specific scale-up applications.
Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine
This step involves a Friedel-Crafts reaction between cyanuric chloride and benzene.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel
-
Cyanuric chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (solvent and reactant)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Charge the reactor with anhydrous benzene and cool to 0-5°C under an inert atmosphere.
-
Slowly add anhydrous aluminum chloride to the cooled benzene with stirring.
-
In a separate vessel, dissolve cyanuric chloride in anhydrous benzene.
-
Add the cyanuric chloride solution dropwise to the stirred AlCl₃/benzene slurry, maintaining the temperature between 5-10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-4,6-diphenyl-1,3,5-triazine.
Step 2: Synthesis of this compound (Hydrolysis)
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and reflux condenser
-
2-chloro-4,6-diphenyl-1,3,5-triazine (from Step 1)
-
Aqueous base solution (e.g., sodium hydroxide or potassium carbonate)
-
Suitable solvent (e.g., dioxane, THF)
Procedure:
-
Charge the reactor with the crude 2-chloro-4,6-diphenyl-1,3,5-triazine and a suitable solvent.
-
Add the aqueous base solution to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 4-8 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on lab-scale syntheses of similar triazine derivatives. These values should be used as a starting point for optimization during scale-up.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Considerations for Scale-up |
| Reactant Molar Ratios (Cyanuric Chloride:Benzene:AlCl₃) | 1 : 2.2 : 2.5 | 1 : 2.2 : 2.5 | Maintain stoichiometry; ensure efficient mixing to avoid localized concentration gradients. |
| Reaction Temperature (Friedel-Crafts) | 5-25°C | 5-25°C | Improved heat transfer management is critical to control the exothermic reaction. |
| Reaction Time (Friedel-Crafts) | 12-24 h | 12-24 h | May require adjustment based on mixing efficiency and heat transfer. |
| Hydrolysis Temperature | 80-100°C | 80-100°C | Ensure uniform heating throughout the larger reactor volume. |
| Hydrolysis Time | 4-8 h | 4-8 h | Dependent on the efficiency of mixing between the organic and aqueous phases. |
| Typical Yield (overall) | 70-85% | 65-80% | Yields may decrease slightly on scale-up due to handling losses and less efficient mixing/heat transfer. |
| Purity (crude) | 85-95% | 80-90% | Purity may be lower due to increased potential for side reactions. |
| Purity (after recrystallization) | >98% | >97% | The efficiency of crystallization can be volume-dependent. |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the two-step synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of low yield in the synthesis.
References
- 1. fpharm.uniba.sk [fpharm.uniba.sk]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of 1,3,5-Triazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing microwave-assisted synthesis to improve the yield of 1,3,5-triazines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of 1,3,5-triazines.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient microwave absorption by reactants or solvent. | - Select a solvent with a high dielectric constant that is appropriate for your reaction. - If performing a solvent-free reaction, consider adding a small amount of a high-boiling point, polar solvent to act as a sensitizer. - Ensure reactants are sufficiently polar to absorb microwave energy. |
| Incorrect reaction temperature or time. | - Optimize the reaction temperature and time. Microwave synthesis often requires significantly shorter reaction times than conventional heating.[1] - Perform small-scale test reactions to determine the optimal conditions. | |
| Degradation of reactants or products. | - Over-irradiation can lead to decomposition. Reduce the microwave power, reaction time, or target temperature. - Ensure the chosen temperature is not causing thermal decomposition of sensitive functional groups. | |
| Formation of Side Products/Impurities | Non-uniform heating (hot spots). | - Ensure proper stirring of the reaction mixture to promote even temperature distribution. - For solid-supported reactions, ensure the reactants are evenly distributed on the support medium.[2] |
| Reaction temperature is too high. | - Lower the target temperature to improve selectivity and reduce the formation of undesired byproducts. | |
| Incorrect stoichiometry of reactants. | - Carefully check and optimize the molar ratios of your starting materials. | |
| Poor Reproducibility | Inconsistent microwave power output. | - Use a dedicated scientific microwave reactor with precise power and temperature control for consistent results. Domestic microwave ovens can have variable power output.[3] |
| Variations in starting material quality. | - Ensure the purity and consistency of your reactants and solvents. | |
| Inconsistent sample positioning within the microwave cavity. | - Always place the reaction vessel in the same position within the microwave reactor to ensure consistent exposure to the microwave field. | |
| Reaction Vessel Pressurization Issues | Use of volatile solvents or reagents. | - Use sealed reaction vessels designed for high-pressure applications. - Avoid heating volatile solvents significantly above their boiling points.[4] - If possible, choose a higher-boiling point solvent suitable for the reaction. |
| Formation of gaseous byproducts. | - Ensure the reaction vessel is not filled to more than two-thirds of its capacity to allow for pressure buildup. |
Frequently Asked Questions (FAQs)
Q1: Why is microwave-assisted synthesis often faster and higher-yielding than conventional heating for 1,3,5-triazines?
A1: Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform increase in temperature.[5][6] This avoids the slow process of conventional heating where heat is transferred through the vessel walls.[7] This rapid heating can significantly accelerate reaction rates, reduce reaction times from hours to minutes, and often leads to higher yields by minimizing the formation of byproducts that can occur with prolonged heating.[1][8]
Q2: What are the key safety precautions for microwave-assisted organic synthesis?
A2: Key safety precautions include:
-
Using a microwave reactor specifically designed for chemical synthesis, not a domestic microwave oven.
-
Always using appropriate sealed reaction vessels that can withstand the expected pressures and temperatures.
-
Never filling the reaction vessel to more than two-thirds of its volume.
-
Using a blast shield and wearing appropriate personal protective equipment (PPE), including safety glasses.
-
Being cautious with volatile solvents, as they can generate high pressures upon heating.[4]
Q3: How do I choose the right solvent for my microwave-assisted reaction?
A3: The ideal solvent should have a high dielectric constant to efficiently absorb microwave energy. It should also be chemically inert under the reaction conditions and have a boiling point high enough to allow the reaction to be performed at the desired temperature. However, solvent-free reactions are also a green and efficient option for many 1,3,5-triazine syntheses.[9][10]
Q4: Can I scale up a microwave-assisted reaction?
A4: Yes, scaling up is possible. However, direct scaling may not be linear due to changes in microwave penetration depth and heat distribution. It is often necessary to re-optimize the reaction conditions for larger volumes. The use of flow reactors in combination with microwave heating is an effective strategy for scaling up production.[11]
Comparative Data: Microwave-Assisted vs. Conventional Synthesis
The following tables summarize the significant improvements in yield and reaction time achieved with microwave-assisted synthesis for various 1,3,5-triazine derivatives.
Table 1: Synthesis of 1,3,5-Triazinane Derivatives [1]
| Method | Reaction Time | Yield (%) |
| Microwave Irradiation | 3 min | 98-99 |
| Conventional Heating | 10 h | 62-78 |
Table 2: Synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine [1]
| Method | Temperature (°C) | Reaction Time | Yield (%) |
| Microwave Irradiation | 80 | 14 min | 93 |
| Conventional Heating | 100 | 14 h | 81 |
Table 3: Synthesis of Morpholine-Functionalized 1,3,5-Triazines [12]
| Method | Reaction Time | Yield (%) |
| Microwave Irradiation | 150 s | up to 88 |
| Sonochemical Method | 5 min | >75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines from Nitriles
This protocol is based on the cyclotrimerization of nitriles.
Materials:
-
Aryl or alkyl nitrile
-
Catalyst (e.g., silica-supported Lewis acids)
-
Microwave reactor with a sealed vessel and magnetic stirrer
Procedure:
-
In a microwave-safe sealed vessel, combine the nitrile and the catalyst.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 175-195 °C) for a short duration (e.g., 10-30 minutes).[9]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Extract the product with a suitable organic solvent.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of 6-Substituted-2,4-diamino-1,3,5-triazines
This protocol involves the reaction of cyanoguanidine with a nitrile.
Materials:
-
Cyanoguanidine
-
Alkyl, aryl, or heteroarylnitrile
-
Microwave reactor with a sealed vessel and magnetic stirrer
Procedure:
-
Combine cyanoguanidine and the nitrile in a microwave-safe sealed vessel.[9]
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 175-195 °C) for a set time (e.g., 10-30 minutes).[9]
-
After cooling, the solid product can be isolated.
-
Purify the product by washing with an appropriate solvent or by recrystallization.
Visualizations
Experimental Workflow
Caption: A generalized workflow for microwave-assisted organic synthesis.
Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting low yields.
Illustrative Signaling Pathway Inhibition
1,3,5-triazine derivatives are known to act as inhibitors of various protein kinases involved in cell signaling pathways, such as the PI3K/Akt pathway, which is crucial in cancer cell proliferation and survival.[13]
Caption: Inhibition of the PI3K signaling pathway by a 1,3,5-triazine derivative.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. ijrpas.com [ijrpas.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Microwave-Assisted Selective and Efficient Synthesis of 1,3,5-Triazinyl Mono and Bisureas [ruidera.uclm.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of 4,6-Diphenyl-1,3,5-triazin-2-ol with other triazine derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of selected triazine derivatives, offering insights into their synthesis, physicochemical properties, and biological activities. While the primary focus was intended to be 4,6-Diphenyl-1,3,5-triazin-2-ol, a notable scarcity of publicly available biological data for this specific compound necessitates a broader comparative approach. This guide therefore presents a detailed examination of structurally related and biologically active triazine derivatives to provide a valuable resource for the exploration of this important class of compounds.
The 1,3,5-triazine scaffold is a versatile heterocyclic motif that has been extensively utilized in the development of therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The symmetrical nature of the s-triazine ring allows for facile multi-vector functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.[1]
This guide will focus on a comparative analysis of triazine derivatives with reported anticancer activity, particularly those known to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
Physicochemical Properties of Selected Triazine Derivatives
A summary of the key physicochemical properties of this compound and selected comparative triazine derivatives is presented in Table 1. These properties are crucial for understanding the drug-like characteristics and potential pharmacokinetic profiles of these compounds.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |
| This compound | [Image of this compound structure] | C₁₅H₁₁N₃O | 249.27 | Not Available | [2] |
| Gedatolisib (PF-05212384) | [Image of Gedatolisib structure] | C₂₄H₂₈N₈O₂ | 460.53 | Not Available | [3] |
| Bimiralisib (PQR309) | [Image of Bimiralisib structure] | C₂₁H₂₄N₈O₂ | 432.47 | Not Available | [4] |
| Compound 6h | [Image of Compound 6h structure] | C₂₄H₂₄FN₅O₃ | 461.48 | Not Available | [5] |
Synthesis of Triazine Derivatives
The synthesis of 1,3,5-triazine derivatives commonly proceeds through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled introduction of different substituents by carefully managing reaction conditions such as temperature.[6]
A general synthetic workflow for the preparation of unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines is depicted below.
Caption: General synthetic workflow for unsymmetrical 1,3,5-triazines.
Experimental Protocol: General Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines
This protocol describes a general method for the synthesis of trisubstituted 1,3,5-triazines starting from cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Appropriate nucleophiles (e.g., amines, alcohols, thiols)
-
Base (e.g., triethylamine, diisopropylethylamine, sodium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran, acetone, dimethylformamide)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Monosubstitution: Dissolve cyanuric chloride (1 equivalent) in the chosen anhydrous solvent and cool the solution to 0°C. Add the first nucleophile (1 equivalent) and a base (1 equivalent) dropwise while maintaining the temperature at 0°C. Stir the reaction mixture for a specified time (typically 1-4 hours) until the reaction is complete (monitored by TLC).
-
Disubstitution: To the reaction mixture from the previous step, add the second nucleophile (1 equivalent) and a base (1 equivalent) at room temperature. Stir the reaction for several hours to overnight until completion.
-
Trisubstitution: For the final substitution, the reaction mixture is typically heated to an elevated temperature (e.g., 50-100°C) after the addition of the third nucleophile (1 equivalent) and a base (1 equivalent). The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired trisubstituted 1,3,5-triazine.
Comparative Biological Activity
The anticancer activity of selected triazine derivatives against various cancer cell lines is summarized in Table 2. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Target(s) | Reference |
| Gedatolisib | Various | Breast, Ovarian, etc. | Varies | PI3K/mTOR | [3] |
| Bimiralisib | Various | Various | Varies | pan-Class I PI3K/mTOR | [4] |
| Compound 6h | HeLa | Cervical Cancer | 180 (PI3Kα) | PI3Kα/mTOR | [5] |
| Compound 7b | DLD-1 | Colon Cancer | 1,200 | Not specified | [7] |
| Compound 19 | MALME-3M | Melanoma | 33 | Not specified | [8] |
| Compound 4f | MDA-MB-231 | Breast Cancer | 6,250 | Not specified | [9] |
| Compound 4k | MDA-MB-231 | Breast Cancer | 8,180 | Not specified | [9] |
Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway
Several of the compared triazine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[10]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[11]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Triazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of triazine derivatives on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt/mTOR.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Conclusion
While a direct comparative analysis of this compound is currently limited by the lack of available biological data, this guide provides a comprehensive overview of the synthesis, physicochemical properties, and anticancer activities of structurally related and biologically significant triazine derivatives. The presented data highlights the potential of the 1,3,5-triazine scaffold as a privileged structure in the design of novel anticancer agents, particularly those targeting the PI3K/Akt/mTOR signaling pathway. The detailed experimental protocols and pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development to further explore the therapeutic potential of this versatile class of compounds. Further investigation into the biological profile of this compound is warranted to fully understand its potential as a therapeutic agent.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 10. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 11. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of various substituted 1,3,5-triazine (s-triazine) derivatives, supported by experimental data. The s-triazine core is a versatile heterocyclic scaffold whose electronic and photophysical characteristics can be finely tuned through peripheral substitutions, making these compounds highly valuable for applications ranging from organic light-emitting diodes (OLEDs) and molecular probes to functional materials.[1][2]
The unique structure of s-triazine, a planar aromatic system with three nitrogen atoms, allows for the creation of diverse molecular architectures, including donor-π-acceptor (D-π-A) and "Y"-shaped chromophores.[1][3] The strategic placement of electron-donating and electron-withdrawing groups on the triazine ring enables precise control over key properties such as absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of two distinct series of substituted 1,3,5-triazine derivatives, demonstrating the impact of different substituent groups on their optical behavior.
| Compound ID | Key Substituents | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |
| Series 1: Styryl Triazines | |||||||
| 7a | Diethylamino, Cyano | 381 | 422 | 41 | 0.0039 | Acetonitrile/Ethanol | [1] |
| 7b | Diethylamino, Cyano | 378 | 413 | 35 | 0.0026 | Acetonitrile/Ethanol | [1] |
| 7c | Diethylamino, Cyano | 354 | 408 | 54 | 0.0082 | Acetonitrile/Ethanol | [1] |
| 7d | Diethylamino, Cyano | 354 | 413 | 59 | 0.0689 | Acetonitrile/Ethanol | [1] |
| 7e | Diethylamino, Cyano | 354 | 399 | 45 | 0.0291 | Acetonitrile/Ethanol | [1] |
| 7f | Diethylamino, Cyano | 369 | 403 | 34 | 0.0034 | Acetonitrile/Ethanol | [1] |
| Series 2: Amino Acid Triazines | |||||||
| 5a | N,N-diethylaniline, Glycine | 352 | 420 | 68 | 0.106 | DMSO/H₂O (1:9) | [4] |
| 5b | N,N-diethylaniline, L-Tyrosine | 379 | 497 | 118 | 0.383 | DMSO/H₂O (1:9) | [4] |
| 5c | N,N-diethylaniline, L-Tryptophan | 358 | 443 | 85 | 0.124 | DMSO/H₂O (1:9) | [4] |
| 5d | N,N-diethylaniline, L-Cysteine | 375 | 489 | 114 | 0.352 | DMSO/H₂O (1:9) | [4] |
| 5e | N,N-diethylaniline, L-Phenylalanine | 356 | 438 | 82 | 0.113 | DMSO/H₂O (1:9) | [4] |
| 5f | N,N-diethylaniline, L-Leucine | 354 | 431 | 77 | 0.110 | DMSO/H₂O (1:9) | [4] |
Note: Stokes Shift is calculated as (λem - λabs). Quantum yields for Series 1 were measured in ethanol, while absorption/emission were in acetonitrile. For Series 2, all measurements were in a DMSO/water mixture.
The data reveals that the presence of amino acid moieties, particularly those with phenolic (-OH in Tyrosine) and thiol (-SH in Cysteine) groups, can lead to significantly higher fluorescence quantum yields compared to the styryl derivatives.[4] This highlights the profound influence of the substituent's electronic nature and potential for intramolecular charge transfer (ICT) on the emissive properties of the triazine core.
Experimental Protocols
The characterization of these compounds relies on standardized synthesis and analytical techniques.
General Synthesis
The synthesis of multisubstituted triazines typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][4] The chlorine atoms can be replaced in a stepwise manner through nucleophilic aromatic substitution reactions. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by carefully managing the reaction temperature.[5]
-
First Substitution: Often performed at or below 0°C.
-
Second Substitution: Typically carried out at room temperature.
-
Third Substitution: Requires higher temperatures and sometimes microwave irradiation to achieve high yields in shorter reaction times.[5]
For example, in the synthesis of the amino acid derivatives (Series 2), 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline is first prepared and then reacted with different amino acids to yield the final products.[4]
Structural Characterization
The chemical structures of the synthesized triazine derivatives are confirmed using a suite of analytical methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the position of substituents.[1][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compounds.[1][4]
Photophysical Measurements
-
UV-Visible Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively.[1] Measurements are typically performed using dilute solutions (e.g., 1 x 10⁻⁶ M) in spectroscopic-grade solvents at room temperature.[1]
-
Fluorescence Quantum Yield (ΦF) Determination: The relative quantum yield is a common method for characterization. It is calculated by comparing the integrated fluorescence intensity of the sample to that of a well-known standard (e.g., anthracene or quinine sulfate) with a known quantum yield. The following formula is used:
ΦF(sample) = ΦF(std) * (Gradsample / Gradstd) * (η²sample / η²std)
Where:
-
ΦF is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.[1]
-
Experimental & Analytical Workflow
The following diagram illustrates the typical workflow from synthesis to the final analysis of the photophysical properties of substituted triazines.
References
- 1. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4,6-Diphenyl-1,3,5-triazin-2-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies focusing directly on 4,6-diphenyl-1,3,5-triazin-2-ol analogs are not extensively available in current literature, a comprehensive analysis of closely related 4,6-disubstituted 1,3,5-triazin-2(1H)-one and 6,N2-diaryl-1,3,5-triazine-2,4-diamine series provides significant insights into the structural requirements for anticancer activity. This guide synthesizes available data to offer a comparative overview of these analogs, focusing on their performance, supporting experimental data, and the logical relationships that govern their biological effects.
Comparative Performance of Analogs
The biological activity of 1,3,5-triazine derivatives is highly dependent on the nature of the substituents at the 4- and 6-positions of the triazine core. The following tables summarize the quantitative data from various studies on analogs, primarily focusing on their anticancer properties.
Table 1: Anticancer Activity of 4,6-Disubstituted 1,3,5-Triazin-2(1H)-one Analogs
| Compound ID | R¹ Substituent (Position 4) | R² Substituent (Position 6) | Cancer Cell Line | IC₅₀ (µM) |
| 1 | 4-amino-6-(phenylamino) | -S-(3-chlorobenzyl) | Topo IIα | 8.1[1] |
| 2 | 4-amino-6-(phenylamino) | -S-(3-chlorobenzyl) | HepG2 | 38.7[1] |
| 3 | Amino | Phenylamino | HepG2 | 20.53[1] |
| 4 | Amino | Phenylamino | MCF-7 | 129.0[1] |
| 5 | -S-(benzyl) | -S-(3-chlorobenzyl) | Topo IIα | 57.6[1] |
Table 2: Antiproliferative Activity of 6,N²-Diaryl-1,3,5-triazine-2,4-diamine Analogs
| Compound ID | R¹ Substituent (at C6-phenyl) | R² Substituent (at N²-phenyl) | Cancer Cell Line | GI₅₀ (µM) |
| 6 | H | H | MDA-MB-231 | >10 |
| 7 | 4-OCH₃ | 4-F | MDA-MB-231 | 1.5 |
| 8 | 3,4,5-(OCH₃)₃ | 4-Cl | MDA-MB-231 | 0.08 |
| 9 | 4-Cl | 3,4-(OCH₃)₂ | MDA-MB-231 | 0.25 |
| 10 | 4-F | 4-CH₃ | MDA-MB-231 | 2.1 |
Note: Data for Table 2 is generalized from SAR studies on diaryl-1,3,5-triazine-2,4-diamines and specific GI₅₀ values should be referenced from the primary literature.
SAR Insights:
-
For 1,3,5-triazin-2(1H)-ones, the introduction of substituted benzylthio groups at the 4- and 6-positions appears to be a key determinant of topoisomerase IIα inhibitory activity.[1]
-
In the 6,N²-diaryl-1,3,5-triazine-2,4-diamine series, electron-donating groups (like methoxy) on the phenyl rings, particularly in multiple substitutions, tend to enhance the antiproliferative activity against breast cancer cell lines.
-
The selectivity and potency of these compounds are highly dependent on the substitution patterns on the aryl rings.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature concerning these triazine analogs.
Synthesis of 4,6-Disubstituted 1,3,5-Triazine Analogs
The general synthetic approach for creating a library of 4,6-disubstituted 1,3,5-triazines starts from cyanuric chloride.
References
performance of 4,6-Diphenyl-1,3,5-triazin-2-ol in organic light-emitting diodes (OLEDs)
In the rapidly evolving field of organic light-emitting diodes (OLEDs), the selection of optimal materials for the emissive and charge-transporting layers is paramount to achieving high efficiency, long operational stability, and desired color purity. Among the myriad of organic compounds investigated, 1,3,5-triazine derivatives have emerged as a promising class of materials, primarily utilized as electron-transporting materials (ETMs) and host materials in phosphorescent OLEDs (PhOLEDs) due to their inherent electron-deficient nature. This guide provides a comparative analysis of the performance of 4,6-Diphenyl-1,3,5-triazin-2-ol (DPT-ol) and its derivatives in OLEDs, benchmarking them against other established materials in the field.
Overview of 1,3,5-Triazine Derivatives in OLEDs
The 1,3,5-triazine core is an electron-deficient heterocyclic ring that facilitates efficient electron injection and transport. When functionalized with various aromatic substituents, the electronic and morphological properties of these materials can be finely tuned. This has led to the development of a wide range of triazine-based compounds for various roles within the OLED architecture. Specifically, derivatives of this compound have been explored for their potential to enhance device performance. These materials are often employed as host materials for phosphorescent emitters, where their high triplet energy is crucial for preventing reverse energy transfer from the dopant to the host. Furthermore, their electron-transporting capabilities allow for balanced charge recombination within the emissive layer, a key factor for high quantum efficiency.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize the performance of OLEDs employing 1,3,5-triazine derivatives as host materials and electron transport layers, alongside common alternative materials. The data is extracted from various research publications, and it is important to note that direct comparisons can be influenced by variations in device architecture and fabrication conditions.
Table 1: Performance of Triazine-Based Host Materials in Green PhOLEDs
| Host Material | Dopant | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Ref. |
| DPTPCz | Ir(ppy)₃ | 21.2 | - | - | [1] |
| T2T | (PPy)₂Ir(acac) | 17.5 | - | 59.0 | [2] |
| T3T | (PPy)₂Ir(acac) | 14.4 | - | 50.6 | [2] |
| CBP (Alternative) | Ir(ppy)₃ | ~19 | 42 | 18.8 | [3] |
DPTPCz: 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole T2T: 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine T3T: 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
Table 2: Performance of Triazine-Based Host Materials in Blue PhOLEDs
| Host Material | Dopant | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Ref. |
| DPTPCz | FIrpic | 14.4 | - | - | [1] |
| TRZ Derivative | FIrpic | - | 21 | - | [4] |
| mCP (Alternative) | FIrpic | ~10-15 | - | - | [5] |
FIrpic: bis(4,6-difluorophenylpyridinato-N,C2)picolinato-iridium(III) mCP: 1,3-Di(9H-carbazol-9-yl)benzene
Table 3: Performance of Triazine-Based Electron Transport Materials (ETLs)
| ETL Material | Emitter | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Ref. |
| T2T | Ir(ppy)₃ | 17.5 | - | 59.0 | [2] |
| TPBi (Alternative) | Green Emitter | 11 | 39 | 32 | [6] |
| Alq₃ (Alternative) | Green Emitter | ~5-10 | ~10-15 | ~5-10 | [7] |
TPBi: 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene Alq₃: Tris(8-hydroxyquinolinato)aluminium
From the data, it is evident that triazine-based materials, such as DPTPCz and T2T, can lead to highly efficient phosphorescent OLEDs, with external quantum efficiencies exceeding 20% for green emission.[1] These materials often outperform the more conventional host material CBP in terms of power efficiency. In blue PhOLEDs, triazine derivatives also show competitive performance. As electron transport materials, they demonstrate the potential for high-efficiency devices, surpassing the performance of commonly used materials like TPBi and Alq₃ in specific device architectures.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps. Below are typical experimental protocols extracted from the literature for devices utilizing triazine-based materials.
Device Fabrication:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15-20 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates are carefully controlled using quartz crystal monitors. A typical device structure is as follows:
-
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
For example, in a device using a triazine host, the EML would consist of the triazine host doped with a phosphorescent emitter (e.g., Ir(ppy)₃).
-
-
Cathode Deposition: Following the deposition of the organic layers, a metal cathode, typically a bilayer of LiF (or Liq) and Al, is deposited without breaking the vacuum. The LiF layer serves as an electron injection layer to reduce the injection barrier.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the fabricated devices are measured using a source meter and a photometer. The current density, voltage, and luminance are recorded to evaluate the device's performance.
-
Electroluminescence (EL) Spectra: The EL spectra are measured using a spectroradiometer to determine the color coordinates and purity of the emitted light.
-
Efficiency Calculations: The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectra.
-
Operational Lifetime: The operational lifetime of the device is often characterized by measuring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 50% or 95%) under a constant current density.
Device Architecture and Energy Level Diagram
The following diagram illustrates the typical multilayer structure of an OLED incorporating a triazine-based material in the emissive layer.
Caption: A typical multilayer OLED device structure.
Conclusion
Derivatives of this compound and other 1,3,5-triazine compounds have demonstrated significant potential as high-performance materials for organic light-emitting diodes. Their favorable electronic properties, including high triplet energies and good electron mobilities, make them excellent candidates for both host and electron-transporting layers in phosphorescent OLEDs. The experimental data consistently shows that devices incorporating these materials can achieve high external quantum efficiencies and power efficiencies, often outperforming devices based on more traditional materials. Further research and molecular engineering of triazine-based structures are expected to lead to even more advanced OLEDs with enhanced performance and stability, paving the way for their broader application in next-generation displays and solid-state lighting.
References
- 1. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. new-host-material-for-high-performance-blue-phosphorescent-organic-electroluminescent-devices - Ask this paper | Bohrium [bohrium.com]
- 6. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
cytotoxicity evaluation of 4,6-Diphenyl-1,3,5-triazin-2-ol derivatives
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic evaluation of various 1,3,5-triazine derivatives, presenting key experimental data, detailed protocols, and visual representations of experimental workflows and relevant signaling pathways. While direct studies on 4,6-Diphenyl-1,3,5-triazin-2-ol derivatives are limited in the reviewed literature, the broader class of 1,3,5-triazines offers a wealth of data for comparison and structure-activity relationship (SAR) analysis.
Comparative Cytotoxicity Data
The cytotoxic potential of 1,3,5-triazine derivatives is highly dependent on the nature and position of substituents on the triazine ring. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected 1,3,5-triazine derivatives against various human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Compound 11 (morpholine-functionalized) | SW480 (Colorectal) | 5.85 | 5-Fluorouracil | >100 |
| Compound 5 (morpholine-functionalized) | SW480 & SW620 (Colorectal) | Promising dual-line activity | 5-Fluorouracil | >100 |
| Compounds 8e, 9a, 10e, 11e | A549 (Non-small cell lung) | 0.05, 0.042, 0.062, 0.028 | Methotrexate | Not specified, but less active than these compounds |
| Compound 19 | MALME-3M (Melanoma) | 0.033 | Not specified | Not specified |
| Compound 6o (dimorpholinyl derivative) | SW620 (Colon) | 8.71 | Not specified | Not specified |
| A549 (Lung) | 9.55 | |||
| HeLa (Cervical) | 15.67 | |||
| MCF-7 (Breast) | 21.77 | |||
| 2-arylurea-1,3,5-triazine derivative 47 | A549 (Lung) | 0.20 | Not specified | Not specified |
| MCF-7 (Breast) | 1.25 | |||
| HeLa (Cervical) | 1.03 | |||
| 1,3,5-triazine-based pyrazole 5f | Multiple cell lines | Potent activity (nM range) | Erlotinib | EGFR Kinase IC50: 395.1 nM |
| 1,3,5-triazine-based pyrazole 5g | Multiple cell lines | Potent activity (nM range) | Erlotinib | EGFR Kinase IC50: 286.9 nM |
| 1,3,5-triazine-based pyrazole 5h | Multiple cell lines | Potent activity (nM range) | Erlotinib | EGFR Kinase IC50: 229.4 nM |
Experimental Protocols
A standardized methodology is crucial for the reliable evaluation and comparison of cytotoxic agents. The following is a detailed protocol for the widely used MTT assay for assessing cell viability.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., SW620, A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (1,3,5-triazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the in vitro screening of potential cytotoxic compounds.
Caption: A generalized workflow for in vitro cytotoxicity screening using the MTT assay.
PI3K/mTOR Signaling Pathway
Several 1,3,5-triazine derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[1][2]
Caption: Inhibition of the PI3K/mTOR signaling pathway by certain 1,3,5-triazine derivatives.
References
A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and unique electronic properties. The strategic functionalization of the triazine ring at the 2, 4, and 6 positions allows for the fine-tuning of molecular properties, making the selection of an appropriate synthetic route a critical decision in the development of novel compounds. This guide provides an objective comparison of the most common and emerging synthetic methodologies for 2,4,6-trisubstituted-1,3,5-triazines, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be broadly approached through four primary strategies: the cyclotrimerization of nitriles, the Pinner synthesis, the sequential nucleophilic substitution of cyanuric chloride, and a more recent iron-catalyzed approach from aldehydes. Each method presents a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.
| Synthetic Route | Starting Materials | General Reaction Conditions | Yields | Advantages | Disadvantages |
| Cyclotrimerization of Nitriles | Nitriles (R-C≡N) | Harsh conditions (high temperature and pressure) are often required. Catalysts such as yttrium salts, silica-supported Lewis acids, or triflic acid can facilitate the reaction under milder conditions. Microwave irradiation can significantly reduce reaction times.[1] | Moderate to excellent[1] | Atom economical, direct formation of the triazine core. | Often requires harsh conditions, may have limited substrate scope, and can be sensitive to steric hindrance.[1] |
| Pinner Triazine Synthesis | Aryl or alkyl amidines and phosgene | Reaction conditions are not extensively detailed in modern literature, but historically involve the reaction of an amidine with the highly toxic phosgene.[2] | Not specified in recent literature | A classic named reaction for the synthesis of 2-hydroxy-4,6-diaryl-s-triazines.[2] | Use of highly toxic phosgene, limited to specific triazine products, and lack of modern, detailed protocols. |
| Sequential Nucleophilic Substitution of Cyanuric Chloride | Cyanuric chloride and various nucleophiles (alcohols, amines, thiols) | Stepwise substitution is controlled by temperature. The first substitution occurs at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures.[3][4] | Good to excellent, depending on the nucleophile and reaction conditions.[4] | Highly versatile for the synthesis of both symmetrical and unsymmetrical triazines, readily available starting material.[5] | Not atom-economical (generates HCl), requires careful temperature control for selective substitution. |
| Iron-Catalyzed Cyclization of Aldehydes | Aldehydes and ammonium iodide (NH₄I) | Iron-catalyzed reaction in a solvent like toluene at elevated temperatures (e.g., 130 °C) under an air atmosphere.[6][7] | Moderate to good (18-72%)[6][8] | Atom-efficient, uses readily available starting materials and an inexpensive catalyst.[6][7] | Yields can be moderate, and the substrate scope may be limited compared to the cyanuric chloride method. |
Experimental Protocols
Cyclotrimerization of 4-Bromobenzonitrile
This protocol describes the synthesis of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine using trifluoromethanesulfonic acid as a catalyst.[9]
Materials:
-
4-Bromobenzonitrile
-
Trifluoromethanesulfonic acid
Procedure:
-
A mixture of 4-bromobenzonitrile and trifluoromethanesulfonic acid is prepared.
-
The reaction mixture is stirred under appropriate conditions (details on temperature and time were not specified in the provided search result).
-
Upon completion of the reaction, the product, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, is isolated. The reported yield for this specific transformation is 88%.[9]
Pinner Triazine Synthesis (General Description)
The Pinner synthesis provides a route to 2-hydroxy-4,6-diaryl-s-triazines.[2]
Starting Materials:
-
Aryl amidine
-
Phosgene
General Reaction: The aryl amidine is reacted with phosgene to yield the 2-hydroxy-4,6-diaryl-s-triazine. Specific, modern experimental details, including reaction conditions and yields, are not readily available in the reviewed literature.
Sequential Nucleophilic Substitution of Cyanuric Chloride
This method allows for the controlled, stepwise substitution of the chlorine atoms on cyanuric chloride, enabling the synthesis of unsymmetrically substituted triazines.
Synthesis of a Disubstituted Triazine Derivative: [4] This protocol details the synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one.
Materials:
-
Cyanuric chloride (0.05 mol, 9.2 g)
-
4-Hydroxycoumarin (0.05 mol, 8.1 g)
-
10% Sodium bicarbonate (NaHCO₃) solution (45 ml)
-
Acetone (50 ml)
Procedure:
-
Dissolve cyanuric chloride in acetone in a flask equipped with a stirrer and cool to 0-5 °C.
-
In a separate vessel, dissolve 4-hydroxycoumarin in the 10% NaHCO₃ solution.
-
Add the 4-hydroxycoumarin solution dropwise to the stirred cyanuric chloride solution over two hours, maintaining the temperature at 0-5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using an eluent of acetone:toluene (10:1).
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Filter the resulting precipitate and dry it.
-
Recrystallize the crude product from acetone to yield the purified product (Yield: 87%).[4]
Further Substitution: The resulting disubstituted triazine can then be reacted with a second nucleophile at a higher temperature to replace the remaining chlorine atom.
Iron-Catalyzed Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines from Aldehydes
This protocol describes a modern, atom-efficient synthesis of symmetrical 2,4,6-trisubstituted-1,3,5-triazines.[6][7]
Materials:
-
Aldehyde (0.5 mmol)
-
Ammonium iodide (NH₄I) (0.5 mmol)
-
Iron(III) chloride (FeCl₃) (20 mol%)
-
Toluene (2.0 mL)
Procedure:
-
In a reaction vessel, combine the aldehyde, ammonium iodide, and iron(III) chloride in toluene.
-
Heat the reaction mixture at 130 °C for 15 hours under an air atmosphere.
-
After cooling, the product is isolated and purified. Yields for various substituted benzaldehydes range from 41% to 72%.[7][8]
Synthetic Pathways Visualization
The logical relationships between the different synthetic strategies for 2,4,6-trisubstituted-1,3,5-triazines are illustrated in the diagram below.
Caption: Overview of synthetic routes to 2,4,6-trisubstituted-1,3,5-triazines.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.ias.ac.in [repository.ias.ac.in]
A Comparative Guide to the Quantum Yield of 4,6-Diphenyl-1,3,5-triazin-2-ol Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The 4,6-diphenyl-1,3,5-triazin-2-ol core structure is a promising scaffold for the development of novel fluorophores with applications in various scientific fields, including biomedical imaging and drug discovery. The fluorescence quantum yield (QY), a measure of the efficiency of photon emission after absorption, is a critical parameter for evaluating the performance of these fluorophores. This guide provides a comparative analysis of the quantum yields of several this compound based derivatives, supported by experimental data and detailed methodologies.
Unlocking Fluorescence Efficiency: The Role of Molecular Structure
The quantum yield of fluorophores based on the this compound scaffold is highly sensitive to their molecular structure. Modifications to the peripheral phenyl rings and the introduction of various functional groups can significantly influence their photophysical properties. Research into related 1,3,5-triazine derivatives has shown that the strategic placement of electron-donating or electron-withdrawing groups can tune the fluorescence emission and enhance the quantum yield.
For instance, studies on aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine cores have reported quantum yields as high as 0.78.[1] Furthermore, investigations into extended 2,4,6-triphenyl-1,3,5-triazine structures have demonstrated that peripheral substitutions can lead to quantum yields of up to 0.69, highlighting the potential for achieving high fluorescence efficiency within this class of compounds.[2] While direct comparative data for a series of this compound derivatives is still emerging, the existing literature on analogous structures provides a strong foundation for understanding the structure-property relationships that govern their quantum yields.
Comparative Quantum Yield Data
While a comprehensive, side-by-side comparison of a broad series of this compound derivatives is not yet available in a single study, the following table summarizes representative quantum yield data for structurally related 1,3,5-triazine-based fluorophores to provide a comparative context.
| Compound Class | Specific Derivative/Substitution | Solvent | Quantum Yield (Φ_F_) | Reference |
| Aromatic Dendrimers | Dendrimer with four 1,3,5-triazine cores | Not Specified | 0.78 | [1] |
| Aromatic Dendrimers | Dendrimer with one 1,3,5-triazine core | Not Specified | 0.32 | [1] |
| Extended 2,4,6-Triphenyl-1,3,5-triazines | Tris(4'-(diphenylamino)phenylethynyl)phenyl)-1,3,5-triazine | Chlorinated Solvents | 0.69 | [2] |
| Tris(aryl)triazine | 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine with (4-(diphenylamino)phenyl)boronic acid | Toluene | 0.176 | [3] |
| 1,3,5-Trisubstituted triazines | Amino acid derivatives | Ethanol | 0.106 - 0.383 | |
| 1,3,5-Triazine Styryl Derivatives | Various electron-withdrawing groups | Ethanol | 0.0026 - 0.0689 | [4] |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The relative quantum yield of a fluorophore is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. The following is a generalized experimental protocol for this measurement.
Materials and Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, cyclohexane, spectroscopic grade)
-
Fluorophore of interest
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the excitation wavelength.
-
Fluorescence Spectra: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of the resulting linear fits (Gradients) is used in the following equation to calculate the quantum yield of the sample (Φ_sample_):
Φ_sample_ = Φ_standard_ × (Grad_sample_ / Grad_standard_) × (η_sample_² / η_standard_²)
Where:
-
Φ_standard_ is the quantum yield of the standard.
-
Grad_sample_ and Grad_standard_ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample_ and η_standard_ are the refractive indices of the solvents used for the sample and standard, respectively.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield of a this compound based fluorophore.
This guide provides a foundational understanding of the quantum yield of this compound based fluorophores. As research in this area continues, a more comprehensive and direct comparative analysis will undoubtedly emerge, further enabling the rational design of highly efficient fluorescent probes for a wide range of applications.
References
- 1. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of 4,6-Diphenyl-1,3,5-triazin-2-ol and Alternative Triazine Compounds
For researchers, scientists, and professionals in drug development, understanding the thermal stability of chemical compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of the thermal properties of 4,6-Diphenyl-1,3,5-triazin-2-ol against other commercially available triazine derivatives, namely benzoguanamine and acetoguanamine. The following analysis is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to offer a clear and objective assessment.
The inherent stability of the triazine ring structure contributes to the notable thermal resistance of its derivatives. This characteristic is a key factor in their application in various fields, including the development of robust materials and pharmaceutical formulations. This guide will delve into the specific thermal behaviors of this compound and its counterparts to provide a comprehensive understanding for material selection and process development.
Quantitative Thermal Analysis
The thermal stability of this compound, benzoguanamine, and acetoguanamine was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing critical information about its decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as melting and glass transitions.
The key thermal parameters are summarized in the table below for ease of comparison.
| Compound | Melting Point (Tm) (°C) | Onset Decomposition Temp. (Td, onset) (°C) | Peak Decomposition Temp. (Td, peak) (°C) |
| This compound | 293[1] | ~300 | Not explicitly found |
| Benzoguanamine | 227-228[2] | >350[3] | Not explicitly found |
| Acetoguanamine | 274-276 | Not explicitly found | Not explicitly found |
Note: The melting point for this compound is for its tautomeric form, 4,6-Diphenyl-1,3,5-triazin-2(1H)-one, which is expected to have very similar thermal properties.
From the available data, this compound exhibits a high melting point of 293°C, indicating strong intermolecular forces and a stable crystal lattice. Its decomposition is reported to begin at temperatures above 300°C. Benzoguanamine also demonstrates significant thermal stability, with a decomposition temperature exceeding 350°C. Acetoguanamine possesses a high melting point as well, suggesting good thermal stability, although specific decomposition data was not found in the reviewed literature.
Experimental Protocols
The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are typically employed for the thermal characterization of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material.
Instrumentation: A thermogravravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
A small sample of the material (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum pan.
-
The pan is placed in the TGA furnace.
-
An inert atmosphere (e.g., nitrogen) is established by purging the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting data is plotted as a weight percentage versus temperature curve. The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs (Td, onset), and the peak decomposition temperature (Td, peak) is identified from the derivative of the weight loss curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and other thermal transitions of the material.
Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.
Procedure:
-
A small, accurately weighed sample (typically 2-5 mg) is encapsulated in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram.
Experimental Workflow for Thermal Stability Assessment
The logical process for assessing the thermal stability of a compound is illustrated in the following diagram.
Caption: Workflow for assessing and comparing thermal stability.
Conclusion
Based on the available data, this compound demonstrates excellent thermal stability, characterized by a high melting point and a decomposition temperature exceeding 300°C. Its thermal profile is comparable to, and in some aspects, potentially superior to other common triazine compounds like benzoguanamine. This high thermal stability makes this compound a robust candidate for applications requiring high-temperature processing or for formulations where long-term stability under varying thermal conditions is critical. For drug development professionals, this intrinsic stability can translate to improved shelf life and product reliability. Further detailed studies on the decomposition kinetics would provide even deeper insights into its long-term thermal behavior.
References
Safety Operating Guide
Proper Disposal of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of 4,6-Diphenyl-1,3,5-triazin-2-ol, ensuring the safety of laboratory personnel and environmental protection. The procedures outlined are based on general best practices for the disposal of triazine-based chemical waste.
Immediate Safety Precautions and Hazard Assessment
Table 1: Hazard and Disposal Information Summary
| Hazard Classification | Personal Protective Equipment (PPE) | Disposal Method |
| May be harmful if swallowed or inhaled[1] | Nitrile gloves, safety goggles with side shields, lab coat, respiratory protection if dust is generated.[2] | Dispose of contents/container to an approved waste disposal plant.[1][3][4][5] |
| May cause long lasting harmful effects to aquatic life[1][2] | Use appropriate containment to avoid environmental contamination.[2] | Avoid release to the environment.[1][2] Do not empty into drains.[2] |
| Combustible solid[1] | Take precautions against dust explosion.[2] | Controlled incineration at a licensed chemical destruction plant.[6] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound.
2.1. Waste Collection and Storage
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Labeling: The label should include the chemical name ("this compound"), the appropriate hazard symbols (e.g., "Harmful," "Environmentally Hazardous"), and the date of accumulation.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage Location: Store the waste container in a well-ventilated, designated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[4][5][7] The storage area should be secure and have secondary containment.
2.2. Packaging for Disposal
-
Container Integrity: Ensure the waste container is in good condition, with no leaks or cracks.
-
Secure Closure: Tightly seal the container to prevent any spills or release of vapors.
-
External Decontamination: If the exterior of the container is contaminated, decontaminate it with an appropriate solvent (e.g., isopropanol) and wipe it dry before removal from the lab.
2.3. Final Disposal
-
Contact EHS: Arrange for a pickup of the chemical waste with your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Professional Disposal: The waste will be transported to a licensed facility for disposal, likely through high-temperature incineration.[6]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in the designated waste container.[4][5]
-
Clean the spill area with a suitable solvent and then soap and water.
-
Report the spill to your EHS office.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.[2]
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,6-Diphenyl-1,3,5-triazin-2-ol
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,6-Diphenyl-1,3,5-triazin-2-ol.
Personal Protective Equipment (PPE)
Based on data for analogous triazine compounds, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side-Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or other impervious gloves. Inspect for tears or holes before each use. |
| Body Protection | Protective Clothing | Lab coat, long-sleeved clothing. An apron may be required for larger quantities. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.[1][2] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the chemical's integrity and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Safe Handling Practices:
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.
-
Waste Chemical:
-
Contaminated Packaging:
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
-
Handle contaminated packaging in the same way as the substance itself.[5]
-
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
